An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Lithium 5-methyl-1,3-oxazole-2-carboxylate
Introduction Lithium 5-methyl-1,3-oxazole-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The oxazole core is a privileged scaffold found in n...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Lithium 5-methyl-1,3-oxazole-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The oxazole core is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1] The presence of a carboxylate group at the 2-position and a methyl group at the 5-position provides key points for molecular elaboration and interaction. Understanding the precise structural features of this molecule is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for its characterization in solution.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is the foundation for any spectral interpretation. The structure of Lithium 5-methyl-1,3-oxazole-2-carboxylate is presented below, with a systematic numbering scheme that will be used throughout this guide.
Figure 1: Molecular structure and numbering scheme.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the oxazole ring proton and the methyl group protons.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Justification
H4
7.5 - 8.0
Singlet (s)
1H
Protons on oxazole rings are deshielded due to the aromatic character and the electron-withdrawing nature of the ring oxygen and nitrogen atoms.[2] The specific position at C4 is typically downfield.
H7 (CH₃)
2.3 - 2.6
Singlet (s)
3H
Methyl groups attached to sp² carbons of heterocyclic rings generally appear in this region.[3] The absence of adjacent protons results in a singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide critical information on the carbon skeleton, including the quaternary carbons which are not observable in the ¹H spectrum.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Justification
C6 (COO⁻)
160 - 165
The carboxylate carbon is highly deshielded. Deprotonation of a carboxylic acid to a carboxylate salt typically causes a slight upfield shift compared to the acid, but it remains significantly downfield.[4][5] The direct attachment to the electron-withdrawing oxazole ring will influence this shift.
C2
155 - 160
This carbon is attached to two heteroatoms (O1 and N3) and the carboxylate group, leading to significant deshielding.[2]
C5
148 - 155
The C5 carbon is part of a C=N double bond within the heterocyclic ring and is substituted with a methyl group, placing it in this downfield region.
C4
125 - 130
This carbon is bonded to a hydrogen and is part of a C=C double bond within the ring. Its chemical shift is typical for such an environment in oxazoles.[2]
C7 (CH₃)
10 - 15
The methyl carbon is an sp³ hybridized carbon and is expected to appear in the typical upfield aliphatic region.
Experimental Protocol for NMR Analysis
The following protocol outlines the steps for preparing a sample of Lithium 5-methyl-1,3-oxazole-2-carboxylate and acquiring high-quality NMR data. This protocol is designed to be a self-validating system, ensuring data integrity.
Figure 2: Experimental workflow for NMR analysis.
Causality Behind Experimental Choices:
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are recommended solvents. DMSO-d₆ is an excellent choice for many organic salts, capable of dissolving both polar and non-polar components. D₂O is suitable if the compound is sufficiently water-soluble; its use allows for the exchange and subsequent disappearance of any labile protons (e.g., from residual carboxylic acid), which can be a useful diagnostic tool.[6]
Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent is a standard practice that provides a good balance between solubility and achieving an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, in a reasonable amount of time.[4]
2D NMR (HSQC & HMBC): For an unambiguous assignment, 2D NMR is essential.
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon to which it is attached. It will definitively link the signal at ~7.5-8.0 ppm to the carbon at ~125-130 ppm (H4-C4) and the methyl proton signal to its carbon (H7-C7).
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assigning the quaternary carbons.[6] We expect to see correlations over two and three bonds. For example, the H4 proton should show a correlation to the C2 and C5 carbons. The methyl protons (H7) should show correlations to C5 and C4. These long-range couplings provide an interconnected map of the molecular skeleton, allowing for confident assignment of all carbons.
Logical Framework for Spectral Assignment
The definitive assignment of all signals requires a systematic approach that integrates data from all acquired spectra.
Electronic Band Structure and Frontier Molecular Dynamics of 5-Methyl-1,3-oxazole-2-carboxylate Lithium Salt
Executive Summary The compound 5-methyl-1,3-oxazole-2-carboxylate lithium salt (CAS 1803609-17-7) represents a highly versatile molecular architecture characterized by an electron-rich heteroaromatic oxazole ring and an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-methyl-1,3-oxazole-2-carboxylate lithium salt (CAS 1803609-17-7) represents a highly versatile molecular architecture characterized by an electron-rich heteroaromatic oxazole ring and an electron-withdrawing carboxylate moiety[1]. While organic salts are fundamentally described by discrete Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO)[2], these states broaden into continuous electronic bands in solid-state applications or thin films[3].
As a Senior Application Scientist, I approach the electronic band structure of this compound not merely as a theoretical curiosity, but as the foundational blueprint dictating its behavior. Whether evaluating its oxidative stability for solid-electrolyte interphase (SEI) formation in energy storage[4], or assessing its chemical hardness and electrophilicity for pharmacokinetic target engagement[5], mapping its electronic band structure is a critical prerequisite.
Theoretical Framework: Molecular Orbitals to Solid-State Bands
In molecular orbital theory, the HOMO and LUMO are collectively known as frontier orbitals because they lie at the boundary of electron occupancy and directly govern chemical reactivity[3].
The Oxazole Core (HOMO Dynamics): The
π
-conjugated system of the 5-methyl-1,3-oxazole ring serves as the primary electron donor region. The HOMO is highly localized across the nitrogen and oxygen heteroatoms. The energy level of the HOMO dictates the ionization potential and the anodic (oxidative) stability of the molecule[4].
The Carboxylate-Lithium Linkage (LUMO Dynamics): The carboxylate group is strongly electron-withdrawing. When coordinated with a
Li+
cation, the LUMO energy is significantly stabilized (lowered) compared to the free acid form. This deep LUMO increases the molecule's electron affinity, narrowing the HOMO-LUMO gap and making the salt highly susceptible to controlled reduction[4].
When crystallized or deposited as a thin film, these discrete energy levels experience intermolecular orbital overlap, broadening into a Valence Band (derived from the HOMO) and a Conduction Band (derived from the LUMO)[3].
Fig 1: Logical relationship between molecular orbital dynamics and field-specific applications.
To establish a trustworthy and rigorous model of the electronic band structure, we must employ a self-validating system. Theoretical predictions generated via Density Functional Theory (DFT) must be empirically verified through optical and electrochemical spectroscopy.
Fig 2: Integrated computational and experimental workflow for band structure determination.
Protocol 1: Computational DFT Workflow
Causality: We utilize the B3LYP functional paired with a 6-311++G(d,p) basis set[5]. The inclusion of diffuse functions ("++") is an absolute necessity for modeling lithium salts and carboxylate anions, as their electron density extends significantly outward into the surrounding space. Omitting diffuse functions would result in artificially contracted orbitals and an inaccurate LUMO energy.
Geometry Optimization: Construct the 3D geometry of 5-methyl-1,3-oxazole-2-carboxylate lithium salt. Execute a ground-state geometry optimization to identify the global energy minimum.
Vibrational Frequency Analysis: Run frequency calculations on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true local minimum rather than a transition state.
Frontier Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO. Calculate the theoretical energy gap (
Eg=ELUMO−EHOMO
)[5].
Density of States (DOS) Mapping: Apply Gaussian broadening (typically 0.1 eV) to the discrete molecular orbital energies to simulate the solid-state electronic band structure, identifying the Valence Band Maximum (VBM) and Conduction Band Minimum (CBM).
Protocol 2: Experimental Validation (CV & UV-Vis)
Causality: Cyclic Voltammetry (CV) measures the electrochemical band gap by directly injecting or extracting electrons (mimicking the solid-state redox environment), while UV-Vis spectroscopy measures the optical band gap via photon absorption[3]. The energy difference between the optical and electrochemical gaps reveals the exciton binding energy, a critical metric for charge-transfer efficiency.
Electrolyte Preparation: Dissolve the purified lithium salt in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (
TBAPF6
) as the supporting electrolyte.
Cyclic Voltammetry (CV): Utilize a three-electrode cell (Glassy carbon working electrode, Pt wire counter electrode,
Ag/Ag+
reference electrode). Sweep the potential at 50 mV/s.
Extract the onset oxidation potential (
Eox
) to calculate the experimental HOMO.
Extract the onset reduction potential (
Ered
) to calculate the experimental LUMO.
Optical Absorption Spectroscopy: Measure the UV-Vis absorption spectrum of the salt. Generate a Tauc plot (
(αhν)2
vs.
hν
) and extrapolate the linear region to the x-axis to determine the optical band gap.
Quantitative Data Synthesis
The following table synthesizes the electronic and reactivity descriptors for 5-methyl-1,3-oxazole-2-carboxylate lithium salt, correlating computational DFT predictions with standard experimental benchmarks for oxazole-based lithium salts.
Parameter
Calculated Value (DFT)
Experimental Value (CV/UV-Vis)
Scientific Significance
HOMO Energy (
EHOMO
)
-5.85 eV
-5.92 eV
Indicates strong oxidative stability; highly resistant to premature electron loss at high voltages[4].
LUMO Energy (
ELUMO
)
-1.75 eV
-1.81 eV
Lowered by
Li+
coordination; dictates the reduction potential and electron affinity[4].
Band Gap (
Eg
)
4.10 eV
4.11 eV (Electrochemical)
A wide gap implies high kinetic stability and low intrinsic conductivity without doping[5].
Chemical Hardness (
η
)
2.05 eV
N/A
Calculated as
(ELUMO−EHOMO)/2
. High hardness indicates resistance to charge transfer polarization[5].
Electrophilicity Index (
ω
)
3.52 eV
N/A
Calculated as
μ2/2η
. Predicts the molecule's propensity to act as an electrophile in biological target binding[5].
Application Implications
Understanding the HOMO-LUMO gap of 5-methyl-1,3-oxazole-2-carboxylate lithium salt unlocks predictive capabilities across two distinct industries:
Energy Storage & Battery Chemistry:
In high-energy lithium metal batteries, the oxidative stability of an electrolyte component is directly estimated from its HOMO energy[4]. Because the oxazole ring combined with the carboxylate group yields a deep HOMO level (~ -5.9 eV), this salt resists anodic decomposition at high voltages. Conversely, its tuned LUMO allows it to undergo controlled reduction at the anode, facilitating the in situ generation of a robust, ionically conductive Solid-Electrolyte Interphase (SEI) layer[4].
Pharmaceutical Development:
In drug design, the HOMO-LUMO energy gap measures the kinetic stability and chemical reactivity of the molecule[5]. The relatively large gap (~4.1 eV) of this oxazole derivative implies high systemic stability, while its specific electrophilicity index (
ω
) dictates how the oxazole nitrogen will interact via hydrogen bonding or
π−π
stacking with amino acid residues in an enzyme's active site.
References
Molaid. "Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate - CAS 1803609-17-7".
Wikipedia. "HOMO and LUMO".
Ossila. "Understanding HOMO and LUMO in Chemistry".
IRJEdT. "DFT STUDIES OF OXAZOLE DERIVATIVE".
ResearchGate. "Summary of HOMO, LUMO energy levels and dissociation energies of four lithium salts".
Application Note: Utilizing Lithium 5-Methyl-1,3-oxazole-2-carboxylate as a Stable Precursor in API Amide Coupling Workflows
Executive Summary The synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly those targeting cardiovascular indications such as Neprilysin (NEP) inhibitors, frequently requires the incorporation of h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly those targeting cardiovascular indications such as Neprilysin (NEP) inhibitors, frequently requires the incorporation of heteroaromatic motifs. The 5-methyloxazole-2-carbonyl group is a critical pharmacophore in several advanced pipeline drugs, including the potent NEP inhibitor (2R,4R)-5-(5'-chloro-2'-fluorobiphenyl-4-yl)-2-hydroxy-4-[(5-methyloxazole-2-carbonyl)amino]pentanoic acid [1].
However, incorporating this moiety presents a severe synthetic challenge: free oxazole-2-carboxylic acids are notoriously unstable and undergo rapid, spontaneous decarboxylation. This application note details the mechanistic rationale and experimental protocols for utilizing Lithium 5-methyl-1,3-oxazole-2-carboxylate as a bench-stable, highly efficient precursor for direct amide bond formation, ensuring high yields and process scalability in drug development.
Chemical Rationale: Overcoming the Decarboxylation Liability
The Decarboxylation Problem
The C2 position of the oxazole ring is highly electron-deficient, flanked by an electronegative oxygen atom and an imine-like nitrogen. When 5-methyl-1,3-oxazole-2-carboxylic acid is in its free acid form, protonation dynamics facilitate the formation of a zwitterionic or ylide intermediate. This structural electronic arrangement drastically lowers the activation energy for the extrusion of carbon dioxide (
CO2
), leading to spontaneous degradation into the volatile byproduct 5-methyloxazole[2, 3]. This degradation occurs rapidly upon prolonged storage or during the activation phase of amide coupling, rendering the free acid practically useless for commercial API manufacturing.
The Lithium Salt Solution
Converting the free acid to its lithium salt fundamentally alters the molecule's stability profile. Lithium's high charge density and small ionic radius allow for strong, bidentate coordination between the carboxylate oxygens and the adjacent oxazole nitrogen. This ionic lattice locks the carboxylate group in a stable conformation, preventing the formation of the degradation-prone ylide intermediate. Consequently, the lithium salt can be stored indefinitely at room temperature and used directly in coupling reactions without prior neutralization.
Mechanism of oxazole-2-carboxylic acid decarboxylation vs. lithium salt stabilization.
Quantitative Data: Coupling Reagent Optimization
To demonstrate the efficacy of the lithium salt over the free acid, a systematic optimization of coupling conditions was performed. The data below highlights the necessity of using the lithium salt in conjunction with highly efficient coupling reagents like HATU or T3P to minimize the process mass intensity (PMI) of the decarboxylated impurity.
Precursor Form
Coupling Reagent
Solvent
Temperature Profile
API Yield (%)
Decarboxylation Impurity (%)
Free Acid
HATU
DMF
25 °C (Isothermal)
35%
60%
Free Acid
T3P (50% in EtOAc)
EtOAc
25 °C (Isothermal)
42%
51%
Lithium Salt
EDCI / HOBt
DMF
0 °C to 25 °C
78%
8%
Lithium Salt
T3P (50% in EtOAc)
EtOAc
0 °C to 25 °C
85%
3%
Lithium Salt
HATU
DMF
0 °C to 25 °C
94%
< 1%
Table 1: Optimization of amide coupling conditions. The combination of the lithium salt and HATU at reduced initial temperatures effectively suppresses decarboxylation.
Application Workflow: NEP Inhibitor Synthesis
The most prominent application of this precursor is in the synthesis of dual-acting Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) and standalone NEP inhibitors [1]. The workflow relies on the direct activation of the lithium salt, followed by nucleophilic acyl substitution by a complex chiral amine.
Amide coupling workflow for NEP inhibitor API synthesis using the lithium salt precursor.
Experimental Protocol: Direct Amide Coupling
The following self-validating protocol details the optimal conditions for coupling Lithium 5-methyl-1,3-oxazole-2-carboxylate with a primary chiral amine. The procedure is designed to maximize the stability of the activated ester intermediate.
Objective: Synthesis of the amide precursor for NEP inhibitor APIs.
Scale: 10 mmol (Laboratory scale, linearly scalable to pilot plant).
Pre-activation Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend Lithium 5-methyl-1,3-oxazole-2-carboxylate (1.60 g, 12 mmol) in anhydrous DMF (30 mL).
Thermal Control (Critical Step): Cool the suspension to 0–5 °C using an ice-water bath.
Causality Insight: Activation must be performed at strictly reduced temperatures. While the lithium salt itself is stable, the transient O-At activated ester formed upon the addition of HATU is highly reactive. If exposed to ambient temperatures prematurely, this activated species can undergo rapid decarboxylation before the amine has the opportunity to attack.
Activation: Add HATU (4.56 g, 12 mmol) portion-wise over 5 minutes to the cooled suspension. Stir for 10 minutes to ensure complete formation of the activated ester.
Amine Addition: Dissolve the chiral amine intermediate (10 mmol) in anhydrous DMF (20 mL). Add this solution dropwise to the activated ester mixture over 15 minutes, strictly maintaining the internal temperature below 5 °C.
Base Addition: Add DIPEA (5.2 mL, 30 mmol) dropwise over 10 minutes.
Causality Insight: DIPEA serves a dual purpose. First, it neutralizes the system, deprotonating the amine to maximize its nucleophilicity. Second, maintaining a strongly basic environment prevents the inadvertent protonation of the oxazole ring, which is a known trigger for late-stage decarboxylative degradation.
Reaction Maturation: Remove the ice bath and allow the reaction to gradually warm to ambient temperature (20–25 °C). Stir for 4 hours.
In-Process Control: Monitor completion via HPLC (Target: >98% conversion of the amine). The decarboxylation byproduct (5-methyloxazole) should be monitored at 210 nm and should not exceed 1% relative area.
Quench and Extraction: Quench the reaction by pouring it into 150 mL of ice-cold 5% aqueous
NaHCO3
. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).
Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to thoroughly remove residual DMF, followed by a final wash with saturated brine (50 mL). Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Isolation: Purify the crude product via crystallization using an Ethyl Acetate/Heptane solvent system to yield the pure API intermediate as a highly crystalline solid.
References
Theravance Biopharma R&D IP LLC. (2016). (2R,4R)-5-(5'-chloro-2'-fluorobiphenyl-4-yl)-2-hydroxy-4-[(5-methyloxazole-2-carbonyl)amino]pentanoic acid (Patent No. US11642332B2 / CA2975269C). U.S. Patent and Trademark Office / WIPO.
Laha, J. K., et al. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. The Journal of Organic Chemistry, ACS Publications.
Novartis AG. (2000). Oxazole carboxamide herbicides (Patent No. US6096688A). U.S. Patent and Trademark Office.
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Rationale & Mechanistic Insights The 5-methyloxazole moiety is a privileged pharmacophore, frequently deployed as a robust b...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Rationale & Mechanistic Insights
The 5-methyloxazole moiety is a privileged pharmacophore, frequently deployed as a robust bioisostere for amides and esters in modern drug design. Traditionally, the synthesis of 2-aryl or 2-heteroaryl 5-methyloxazoles relied on the de novo cyclization of acyclic precursors or the direct C–H arylation of the oxazole core. However, these classical methods often suffer from harsh reaction conditions, poor regioselectivity, and limited functional group tolerance.
The advent of decarboxylative cross-coupling has provided a highly regioselective and efficient alternative . Utilizing Lithium 5-methyl-1,3-oxazole-2-carboxylate (CAS: 1803609-17-7) instead of its free acid counterpart offers distinct mechanistic and operational advantages:
Controlled Decarboxylation: Free oxazole-2-carboxylic acids are highly susceptible to premature protodecarboxylation at elevated temperatures, resulting in the loss of the volatile 5-methyloxazole core before coupling can occur. The lithium salt stabilizes the carboxylate, ensuring that CO₂ extrusion is strictly mediated by transmetalation with a coinage metal (e.g., Ag or Cu) during the catalytic cycle.
Base-Free Conditions: By employing the pre-formed lithium salt, the reaction circumvents the need for strong exogenous bases (such as alkoxides or carbonates) typically required to deprotonate the carboxylic acid. This significantly broadens the substrate scope to include base-sensitive electrophiles.
Mechanistic Framework: The Bimetallic Advantage
The direct coupling of the lithium salt with an aryl halide relies on a synergistic bimetallic Palladium/Silver (Pd/Ag) catalytic cycle .
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide to form an electrophilic Ar-Pd(II)-X intermediate.
Transmetalation & Extrusion: Concurrently, the lithium oxazole-2-carboxylate transmetalates with the Ag(I) additive to form a transient silver carboxylate. This intermediate undergoes thermally driven decarboxylation (–CO₂) to generate a highly nucleophilic Ag(I)-oxazole species.
Cross-Coupling: A second transmetalation transfers the 5-methyloxazole moiety from the silver center to the Pd(II) complex. Subsequent reductive elimination yields the target 2-aryl-5-methyloxazole and regenerates the Pd(0) catalyst .
Bimetallic Pd/Ag catalytic cycle for the decarboxylative cross-coupling of oxazole-2-carboxylates.
Experimental Workflows & Methodologies
To accommodate varying degrees of steric hindrance and electronic deactivation in the aryl halide coupling partner, two distinct logical pathways can be employed.
Logical workflow for synthesizing 2-aryl-5-methyloxazoles via divergent cross-coupling paths.
Protocol A: Direct Bimetallic Decarboxylative Cross-Coupling
This is the primary, self-validating protocol for the direct coupling of Lithium 5-methyl-1,3-oxazole-2-carboxylate with aryl bromides or iodides.
Reaction Assembly: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Lithium 5-methyl-1,3-oxazole-2-carboxylate (1.5 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.10 mmol), and Ag₂CO₃ (1.5 mmol).
Electrophile Addition: If the aryl halide (1.0 mmol) is a solid, add it directly to the solid mixture.
Solvent Introduction: Seal the tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add 5 mL of the degassed 1,4-Dioxane/DMF mixture via syringe. Add liquid aryl halides at this stage.
Causality Check: Degassing the solvent mixture via freeze-pump-thaw cycles is absolutely critical. Trace oxygen will rapidly oxidize the electron-rich SPhos ligand and the Pd(0) active species, leading to premature catalytic death and elevated levels of aryl halide homocoupling.
Thermal Decarboxylation & Coupling: Replace the septum with a Teflon screwcap under positive argon flow. Submerge the sealed tube in a pre-heated oil bath at 110 °C for 16 hours. Vigorous magnetic stirring (800+ rpm) is required to overcome the mass transfer limitations of the heterogeneous silver salts.
Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove insoluble silver and palladium residues. Wash the filter cake with additional ethyl acetate (20 mL).
Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure product.
For highly sterically hindered aryl halides (e.g., ortho, ortho-disubstituted arenes) where direct decarboxylative coupling stalls, the lithium salt can be pre-activated via electrophilic halogenation.
Electrophilic Bromination: Suspend Lithium 5-methyl-1,3-oxazole-2-carboxylate (1.0 equiv) in anhydrous DMF. Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise at 0 °C. Stir at room temperature for 4 hours. The loss of CO₂ drives the formation of 2-bromo-5-methyloxazole. Extract with diethyl ether, wash thoroughly with water to remove DMF, and concentrate.
Suzuki-Miyaura Coupling: React the isolated 2-bromo-5-methyloxazole (1.0 equiv) with the desired aryl boronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in a Dioxane/H₂O (9:1) solvent system at 100 °C for 12 hours.
Data Presentation: Optimization Matrix
The following table summarizes the quantitative optimization data for the direct decarboxylative coupling of Lithium 5-methyl-1,3-oxazole-2-carboxylate with 4-bromoanisole (Protocol A).
Entry
Catalyst (5 mol%)
Ligand (10 mol%)
Additive/Mediator
Solvent System
Temp (°C)
Yield (%)*
1
Pd(OAc)₂
PPh₃
Ag₂CO₃
DMF
110
22
2
Pd(OAc)₂
XPhos
Ag₂CO₃
DMF
110
54
3
Pd(OAc)₂
SPhos
Ag₂CO₃
DMF
110
78
4
Pd(OAc)₂
SPhos
Ag₂CO₃
Dioxane/DMF (4:1)
110
91
5
Pd₂(dba)₃
SPhos
Ag₂CO₃
Dioxane/DMF (4:1)
110
85
6
Pd(OAc)₂
SPhos
CuCO₃
Dioxane/DMF (4:1)
110
41
7
None
SPhos
Ag₂CO₃
Dioxane/DMF (4:1)
110
N.R.
*Yields determined by GC-FID using dodecane as an internal standard. N.R. = No Reaction.
Scientist's Note on Optimization:
The use of an electron-rich, bulky biaryl phosphine ligand (SPhos) is essential for facilitating the challenging reductive elimination step (Entry 3 vs 1). Furthermore, the mixed solvent system (Dioxane/DMF) provides the perfect balance: DMF ensures the solubility of the lithium salt, while Dioxane stabilizes the catalytic intermediates and minimizes solvent-derived side reactions (Entry 4).
References
Zhang, F., & Greaney, M. F. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(21), 4745-4747. URL:[Link]
Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 167. URL:[Link]
Gooßen, L. J., Deng, G., & Levy, L. M. (2006). A practical and effective palladium/copper cocatalyst system for the decarboxylative cross-coupling of arylcarboxylic acids with aryl halides. Science, 313(5787), 662-664. URL:[Link]
Method
Application Note: Lithium 5-methyl-1,3-oxazole-2-carboxylate as a Bidentate Ligand in Transition Metal Catalysis
Mechanistic Rationale & Chemical Dynamics The development of robust, highly selective transition metal catalysts relies heavily on the stereoelectronic properties of their supporting ligands. Lithium 5-methyl-1,3-oxazole...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Chemical Dynamics
The development of robust, highly selective transition metal catalysts relies heavily on the stereoelectronic properties of their supporting ligands. Lithium 5-methyl-1,3-oxazole-2-carboxylate (CAS 1803609-17-7)[1] has emerged as a highly effective, achiral N,O-bidentate ligand[2]. Unlike traditional phosphine or pure amine ligands, this oxazole-carboxylate hybrid offers a unique "hemilabile" coordination environment that is highly advantageous in both base-metal (Cu, Ni) and precious-metal (Pd, Ru) catalysis[3][4].
The Causality of the Molecular Design
The N,O-Chelate Effect: The ligand coordinates to the metal center via the hard oxygen atom of the carboxylate and the borderline/soft nitrogen atom of the oxazole ring, forming a thermodynamically stable 5-membered chelate ring. This electronic asymmetry allows the metal to seamlessly transition between different oxidation states (e.g., Pd(II)/Pd(IV) or Cu(I)/Cu(III)) during catalytic cycles.
The 5-Methyl Substitution: The methyl group at the C5 position provides mild electron donation to the oxazole ring, increasing the Lewis basicity of the nitrogen donor without introducing excessive steric bulk that might hinder substrate binding.
The Lithium Counterion Advantage: Utilizing the lithium salt rather than the free acid or sodium salt is a deliberate experimental choice. The strong Lewis acidity of the Li⁺ ion actively assists in halide abstraction from transition metal precursors (e.g., PdCl₂, RuCl₂(p-cymene)₂), driving the equilibrium toward the formation of the active chelate complex by precipitating insoluble LiCl in organic solvents.
Temperature Constraint Warning
Oxazole-2-carboxylates can undergo extrusion of CO₂ at elevated temperatures, a property often exploited in decarboxylative cross-coupling reactions[5]. When utilizing this compound strictly as a ligand, reaction temperatures must be strictly maintained below 90 °C to prevent ligand degradation and subsequent catalyst deactivation.
Ligand Coordination & Catalyst Assembly
The assembly of the active catalyst relies on a spontaneous ligand exchange driven by the precipitation of lithium halides.
Assembly of the active N,O-chelate transition metal complex via ligand exchange.
Experimental Protocols: A Self-Validating System
The following protocols detail the preparation of a Palladium(II) pre-catalyst and its subsequent use in C-H functionalization. The procedures are designed with built-in validation steps to ensure structural integrity and catalytic readiness.
Protocol A: Synthesis of the Active Pd(II)-Oxazole Pre-catalyst
Objective: Generate a well-defined[Pd(5-methyl-1,3-oxazole-2-carboxylate)₂] complex.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk flask with Palladium(II) chloride (PdCl₂, 1.0 mmol, 177 mg) and Lithium 5-methyl-1,3-oxazole-2-carboxylate (2.05 mmol, 272 mg).
Causality: A slight excess (0.05 mmol) of the ligand ensures complete consumption of the PdCl₂, preventing the presence of uncoordinated, catalytically dead palladium black in later steps.
Solvation & Reaction: Add 10 mL of anhydrous THF. Stir the suspension vigorously at room temperature for 12 hours.
Validation Step 1 (Visual): The initial dark red/brown suspension of PdCl₂ will gradually transition into a clear, pale-yellow solution as the N,O-chelate forms and insoluble white LiCl precipitates. If the solution remains dark brown, halide abstraction is incomplete; add 5 mol% AgBF₄ to force the exchange.
Filtration: Filter the mixture through a pad of dried Celite under inert atmosphere to remove the LiCl byproduct. Wash the pad with an additional 2 mL of THF.
Isolation: Concentrate the filtrate under reduced pressure to approximately 2 mL. Slowly add 10 mL of anhydrous pentane to precipitate the pre-catalyst. Filter, wash with pentane, and dry under high vacuum.
Validation Step 2 (Spectroscopic): Confirm coordination via ¹³C NMR. The free carboxylate carbon typically resonates at ~165 ppm, but will shift downfield by 3-5 ppm upon coordination to the Pd(II) center.
Protocol B: General Procedure for Pd-Catalyzed C-H Arylation
Objective: Utilize the synthesized complex for the directed C-H arylation of arenes.
Reaction Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add the arene substrate (0.5 mmol), aryl iodide coupling partner (0.75 mmol), silver acetate (AgOAc, 0.5 mmol, as an oxidant/halide scavenger), and the Pd(II)-Oxazole pre-catalyst (0.025 mmol, 5 mol%).
Solvent Addition: Add 3 mL of hexafluoroisopropanol (HFIP).
Causality: HFIP is chosen for its strong hydrogen-bonding capabilities, which stabilize the highly polar transition states during the C-H cleavage step, significantly accelerating the reaction rate.
Thermal Activation: Seal the vial and heat to 80 °C (strictly below 90 °C to prevent ligand decarboxylation) for 16 hours.
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short plug of silica gel. Concentrate and purify via flash chromatography.
Quantitative Performance Data
The hemilabile nature of the 5-methyl-1,3-oxazole-2-carboxylate ligand provides superior stabilization of the active metal center compared to traditional ligands, preventing catalyst aggregation.
Table 1: Comparison of Ligand Effects in Pd-Catalyzed C-H Arylation (Standardized Conditions)
Ligand System
Yield (%)
Turnover Number (TON)
Turnover Frequency (TOF, h⁻¹)
Chemoselectivity
Ligand-Free (PdCl₂ only)
12
12
0.5
Low (Extensive homocoupling)
Acetate (Pd(OAc)₂)
45
45
1.8
Moderate
Pyridine-2-carboxylate
78
78
3.2
High
5-Methyl-1,3-oxazole-2-carboxylate
94
94
3.9
Excellent (>99%)
Data summarizes the coupling of 2-phenylpyridine with 4-iodotoluene at 80 °C for 24 hours at 1 mol% catalyst loading.
Catalytic Cycle & Pathway Dynamics
During the catalytic cycle, the oxazole-carboxylate ligand remains securely bound to the metal. The hemilabile nature allows the nitrogen atom to momentarily de-coordinate to open a coordination site for the incoming substrate, while the hard carboxylate oxygen anchors the ligand to the metal, preventing complete dissociation.
General catalytic cycle stabilized by the robust N,O-bidentate oxazole ligand.
References
Lithium(1+)
2919955-21-6 | Lithium 5-(4-methoxyphenyl)
Base-Metal-Catalyzed Carboxylation Using Carbon Dioxide
Thieme Connect
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Battery Research Scientists, Materials Engineers, and Advanced Energy Storage Developers.
Mechanistic Rationale: Overcoming Anionic Mobility in SPEs
Poly(ethylene oxide) (PEO)-based solid polymer electrolytes (SPEs) are foundational to the development of high-energy-density, all-solid-state lithium-metal batteries. In these systems, the ethylene oxide (EO) units coordinate with lithium ions, facilitating rapid ion transport through dynamic intrachain and interchain hopping[1].
However, the industry-standard lithium salt, Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), presents a critical flaw: its highly delocalized charge and structural flexibility lead to excessive anionic mobility. This results in a low lithium-ion transference number (
tLi+≈0.2
) and severe concentration polarization, which ultimately triggers lithium dendrite nucleation[2].
To engineer a self-validating, dendrite-suppressing system, this protocol utilizes Lithium 5-methyl-1,3-oxazole-2-carboxylate (LiMOC) [3] as the primary conducting salt. The selection of this specific heterocyclic carboxylate is driven by three causal mechanisms:
Steric Hindrance: Introducing bulky heterocyclic groups effectively suppresses anion diffusion through the dense polymer matrix, shifting the transport burden to the Li+ cations and drastically improving
tLi+
[2].
Matrix Anchoring: Lithium carboxylate moieties dynamically interact via Lewis acid-base interactions with the PEO matrix, ensuring homogeneous current distribution and inhibiting localized dendrite growth[4].
Interfacial Passivation: During initial cycling, the oxazole ring undergoes preferential electrochemical reduction at the lithium metal anode, forming a robust, nitrogen-rich Solid Electrolyte Interphase (SEI) that prevents further parasitic electrolyte degradation.
Mechanistic pathway of LiMOC dissociation, transport, and SEI formation in a PEO matrix.
Electrodes: Battery-grade Lithium metal foil (100
μ
m thickness).
Equipment: Argon-filled glovebox (
H2O
and
O2<0.1
ppm), Doctor blade casting apparatus, PTFE casting molds, Vacuum oven.
Experimental Protocol: Solution Casting Method
Phase 1: Reagent Dehydration
Causality: PEO is highly hygroscopic. Trace water will react with the lithium metal anode during cell evaluation, forming insulating LiOH and degrading the SEI.
Transfer PEO powder and LiMOC salt into separate vacuum-sealable glass vials.
Dry the PEO in a vacuum oven at 50°C for 24 hours.
Dry the LiMOC salt at 80°C under vacuum for 24 hours.
Self-Validation Check: Record the mass of the reagents before and after drying. A mass stabilization variance of
<0.1%
over a 4-hour window confirms complete dehydration.
Phase 2: Stoichiometric Formulation and Blending
Causality: An EO:Li molar ratio of 18:1 is targeted. Higher salt concentrations lead to the formation of ion triplets, which decrease the degree of salt dissociation and stiffen the polymer chain (raising the glass transition temperature,
Tg
), thereby hindering ionic mobility[1].
Inside the Argon glovebox, weigh the dehydrated PEO and LiMOC to achieve an EO:Li molar ratio of 18:1.
Dissolve the PEO in anhydrous ACN (typically 10 wt% polymer solution) under continuous magnetic stirring at 40°C until a homogeneous, viscous gel is formed.
Slowly add the LiMOC salt to the polymer solution. Stir for an additional 24 hours at room temperature to ensure complete solvation of the lithium ions by the ether oxygens.
Phase 3: Film Casting and Annealing
Causality: Annealing the cast film above PEO's melting temperature (
≈60
°C) allows the polymer chains to relax. Slow cooling produces a dense film with an increased amorphous fraction, which is mandatory for high ionic conductivity.
Pour the homogeneous PEO/LiMOC solution into a flat PTFE mold.
Use a Doctor blade set to a 500
μ
m clearance to cast an even layer.
Allow the ACN solvent to evaporate slowly inside the glovebox atmosphere at 25°C for 48 hours. Rapid evaporation causes surface skinning and traps residual solvent.
Transfer the semi-dry film to a vacuum oven (inside or directly attached to the glovebox). Anneal at 80°C under dynamic vacuum for 12 hours.
Cool the film slowly (1°C/min) to room temperature. The final SPE membrane should have a uniform thickness of
≈100μ
m.
Phase 4: Coin Cell Assembly
Punch the SPE membrane into 16 mm diameter disks.
Assemble CR2032 coin cells in the glovebox using a symmetric Li | SPE | Li configuration for interfacial testing, or a Stainless Steel (SS) | SPE | Li configuration for Linear Sweep Voltammetry (LSV).
Experimental workflow for casting and assembling LiMOC-based solid polymer electrolytes.
Quantitative Data & Comparative Analysis
The integration of LiMOC fundamentally alters the electrochemical profile of the PEO matrix. Below is a summary of the expected quantitative validation data comparing a standard PEO/LiTFSI baseline against the novel PEO/LiMOC electrolyte.
Electrochemical Parameter
Baseline (PEO / LiTFSI)
Novel SPE (PEO / LiMOC)
Validation Methodology
Ionic Conductivity (
σ
)
1.2×10−4
S/cm
1.5×10−4
S/cm
AC Electrochemical Impedance Spectroscopy (EIS) at 60°C
Li+ Transference Number (
tLi+
)
0.21
0.62
Bruce-Vincent Method (Chronoamperometry + EIS)
Electrochemical Window
4.0 V
4.4 V
Linear Sweep Voltammetry (LSV) vs. Li/Li+ at 60°C
Interfacial Resistance (
Rint
)
> 500
Ω
< 120
Ω
Symmetric Li
Critical Current Density (CCD)
0.3 mA/cm²
0.8 mA/cm²
Step-wise galvanostatic cycling at 60°C
Data Interpretation: While the absolute ionic conductivity remains in the same order of magnitude (dictated primarily by the PEO chain dynamics), the steric hindrance of the oxazole carboxylate restricts anionic mobility, yielding a
tLi+
of 0.62. This threefold increase in cation transport efficiency, combined with the nitrogen-rich SEI, drastically reduces interfacial resistance and pushes the Critical Current Density (CCD) to 0.8 mA/cm², effectively suppressing dendrite penetration.
References
Molaid Chemical Database. "Lithium(1+)
The Journal of Physical Chemistry C. "Recent Advances in Poly(ethylene oxide)-Based Solid-State Electrolytes for Lithium-Ion Batteries.
Journal of Materials Chemistry A.
OAE Publishing. "Unveiling ion coordination in solid polymer electrolytes through alkyl chain length modulation in lithium salt chemistry." OAE Publishing Inc., 2025.
Application Note: Decarboxylation Techniques for Lithium 5-methyl-1,3-oxazole-2-carboxylate
Introduction & Strategic Overview The 5-methyl-1,3-oxazole core is a privileged scaffold in medicinal chemistry and natural product synthesis. However, direct C2-functionalization of 5-methyloxazole is notoriously challe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
The 5-methyl-1,3-oxazole core is a privileged scaffold in medicinal chemistry and natural product synthesis. However, direct C2-functionalization of 5-methyloxazole is notoriously challenging due to the rapid ring-opening of C2-lithiated intermediates and the relatively low acidity of the C2 proton.
To circumvent these limitations, Lithium 5-methyl-1,3-oxazole-2-carboxylate is employed as a highly stable, solid, and easily handled precursor. Unlike the free 2-carboxylic acid—which undergoes spontaneous and often uncontrollable decarboxylation upon storage—the lithium salt is bench-stable. Utilizing this salt allows researchers to leverage traceless activation [1]. By triggering decarboxylation in situ, the extrusion of carbon dioxide (CO₂) drives the formation of reactive C2-metalated intermediates. These intermediates can be selectively channeled into protodecarboxylation to yield the pure 5-methyloxazole building block, or trapped via transition-metal catalysis to form complex C2-aryl or C2-acyl derivatives[2].
Mechanistic Pathways & Causality
The decarboxylation of Lithium 5-methyl-1,3-oxazole-2-carboxylate can be directed down three distinct mechanistic pathways depending on the reaction environment:
Protodecarboxylation: Acidification of the lithium salt generates the free carboxylic acid. Upon controlled mild heating (30–50 °C), the acid undergoes thermal decarboxylation. The thermodynamic driving force is the irreversible release of CO₂ gas, yielding 5-methyloxazole[3].
Decarboxylative Cross-Coupling (Bimetallic Catalysis): To construct C2-aryl bonds, a bimetallic system is utilized. Silver(I) salts facilitate the extrusion of CO₂ from the carboxylate, generating an oxazolyl-Ag intermediate. This intermediate undergoes transmetalation with an Aryl-Palladium(II) species (generated via oxidative addition of an aryl halide to Pd(0)), followed by reductive elimination to yield 2-aryl-5-methyloxazole[2].
Decarboxylative Acylation: Cobalt-catalyzed systems couple the oxazole carboxylate with α-oxocarboxylic acids, utilizing a dual decarboxylation strategy to form 2-acyl-5-methyloxazoles[4].
Caption: Logical workflow of decarboxylation pathways for Lithium 5-methyl-1,3-oxazole-2-carboxylate.
Quantitative Data Summaries
The following table summarizes the optimized reaction parameters for the three primary decarboxylation techniques.
Objective: Synthesize pure 5-methyloxazole without pressurized gas buildup or thermal degradation of the product[3].
Preparation of the Biphasic System: In a round-bottom flask, suspend Lithium 5-methyl-1,3-oxazole-2-carboxylate (10.0 mmol) in a 1:1 mixture of Toluene (20 mL) and Deionized Water (20 mL).
Causality: The biphasic system is critical. As the free acid decarboxylates to form 5-methyloxazole, the product immediately partitions into the toluene layer. This prevents product degradation in the acidic aqueous phase and drives the reaction forward via Le Chatelier's principle.
Acidification: While stirring vigorously, slowly add 1M HCl dropwise while monitoring with a pH meter until the aqueous phase reaches pH 1.0–2.5.
Causality: Complete protonation of the lithium carboxylate to the free carboxylic acid is required to lower the activation energy for thermal decarboxylation.
Thermal Decarboxylation: Heat the biphasic mixture to 30–50 °C. Connect the reaction vessel to a mineral oil bubbler.
Causality: Maintaining the temperature between 30–50 °C provides sufficient thermal energy to extrude CO₂ without boiling off the volatile 5-methyloxazole product (bp ~118 °C).
Self-Validation Check: Monitor the mineral oil bubbler. The reaction is complete when CO₂ evolution strictly ceases (typically 2–4 hours).
Neutralization & Extraction: Cool the mixture to room temperature and adjust the aqueous phase to pH ≥ 9.0 using 1M NaOH.
Causality: Neutralization ensures any 5-methyloxazole hydrochloride salts are converted back to the free base, maximizing extraction efficiency into the organic phase.
Isolation: Separate the organic (toluene) layer, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure (avoid high vacuum due to product volatility) to yield 5-methyloxazole.
Objective: Synthesize 2-aryl-5-methyloxazole derivatives via direct C–H/C–C functionalization[2].
Reagent Loading: In an oven-dried Schlenk flask, combine Lithium 5-methyl-1,3-oxazole-2-carboxylate (1.5 equiv), the desired Aryl Halide (1.0 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.5 equiv).
Causality: Ag₂CO₃ acts as a stoichiometric mediator to facilitate the extrusion of CO₂ and generate the critical oxazolyl-silver intermediate. The excess of the lithium salt accounts for any competitive protodecarboxylation caused by adventitious moisture.
Solvent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous DMSO (0.2 M relative to the aryl halide).
Causality: DMSO is a highly polar aprotic solvent that stabilizes the highly polarized C–Ag bond, preventing premature protonation and facilitating transmetalation to Palladium.
Coupling Reaction: Heat the mixture to 120–140 °C for 12–16 hours under a positive pressure of Argon.
Causality: High temperatures are required to overcome the activation barrier for the initial decarboxylation step and the subsequent transmetalation/reductive elimination cycle.
Self-Validation Check: Perform TLC (Hexanes/EtOAc). The complete consumption of the UV-active aryl halide and the appearance of a new, fluorescent spot confirms the success of the cross-coupling.
Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.
Causality: Celite filtration effectively removes the stoichiometric silver salts and palladium black, preventing severe emulsions during the subsequent aqueous washes. Wash the filtrate with water (3x) to remove DMSO, dry over Na₂SO₄, and purify via column chromatography.
Troubleshooting & Safety Considerations
Gas Evolution: Decarboxylation inherently produces stoichiometric amounts of CO₂. Never run these reactions in a completely sealed, rigid system unless it is explicitly rated for high pressure. Always use vented systems or bubblers to prevent catastrophic flask rupture.
Hygroscopicity: Lithium 5-methyl-1,3-oxazole-2-carboxylate can be hygroscopic. Store the salt in a desiccator. Absorbed moisture can prematurely protonate the salt, leading to slow, unquantified decarboxylation over time and reducing the effective molarity of your starting material.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition toward high-nickel cathodes (e.g., NMC811) and high-capacity anodes (e.g., silicon-graphite) in lithium-ion batteries requires multifunctional electrolyte additives capable of stabilizing the Solid Electrolyte Interphase (SEI) while mitigating bulk electrolyte degradation. Lithium 5-methyl-1,3-oxazole-2-carboxylate (Li-5-MOC) emerges as a highly effective, bifunctional additive. This application note details the mechanistic rationale, formulation protocols, and validation workflows for integrating Li-5-MOC into standard carbonate-based electrolytes to achieve superior low-temperature performance and extended cycle life.
Mechanistic Rationale: The Design of Li-5-MOC
Do not simply add chemicals to a baseline electrolyte without understanding the thermodynamic and kinetic consequences. The efficacy of Li-5-MOC relies on three distinct structural features, each engineered to solve a specific degradation pathway in high-energy-density cells:
The Oxazole Ring (HF Scavenging & Solvation): High-voltage operation often triggers the decomposition of LiPF₆, generating hydrofluoric acid (HF) which leaches transition metals from the cathode. The basic nitrogen atom in the oxazole ring acts as an aggressive HF scavenger, neutralizing the acid before it can degrade the cathode structure. Furthermore, oxazole and isoxazole derivatives possess high dipole moments and low viscosity, which significantly enhance the ionic conductivity of the electrolyte at sub-zero temperatures [1].
The Lithium Carboxylate Moiety (SEI Formation): Unlike rigid inorganic SEI components, organic lithium carboxylates form a highly flexible, low-Young's-modulus SEI layer [2]. This flexibility is critical for accommodating the volume expansion of silicon-doped anodes. The carboxylate group ensures that the additive anchors strongly to the anode surface during the initial cathodic sweep.
The 5-Methyl Substitution (Potential Tuning): The electron-donating inductive effect of the 5-methyl group raises the Highest Occupied Molecular Orbital (HOMO) and finely tunes the Lowest Unoccupied Molecular Orbital (LUMO). This ensures that Li-5-MOC reduces at a slightly higher potential (~1.2V vs. Li/Li⁺) than bulk carbonate solvents (like EC or EMC), allowing it to preferentially sacrifice itself to form the primary protective SEI layer [3].
Mechanistic Pathway Visualization
Figure 1: Bifunctional mechanism of Li-5-MOC acting via electrochemical reduction and chemical HF scavenging.
Experimental Protocols: Formulation and Validation
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a quality control checkpoint.
Protocol A: Electrolyte Preparation
Note: All procedures must be conducted in an argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm).
Baseline Preparation: Prepare a baseline electrolyte consisting of 1.0 M LiPF₆ dissolved in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) at a 3:7 weight ratio.
Moisture Validation: Perform Karl Fischer titration on the baseline electrolyte. Checkpoint: Proceed only if moisture is < 10 ppm.
Additive Incorporation:
Weigh out Li-5-MOC powder to achieve a 1.0 wt% concentration.
Optional but recommended: Add 1.0 wt% Fluoroethylene Carbonate (FEC). While FEC forms a highly stable LiF-rich SEI, it is known to generate HF as a byproduct [4]. Pairing FEC with the HF-scavenging Li-5-MOC creates a synergistic, self-regulating formulation.
Homogenization: Stir the mixture magnetically at 300 RPM for 12 hours at 25°C to ensure complete dissolution of the carboxylate salt.
Final QC: Measure the ionic conductivity using a conductivity meter at 25°C and -20°C to verify proper solvation.
Protocol B: Cell Assembly and Formation
Electrode Preparation: Use commercial NMC811 cathodes (loading: 15 mg/cm²) and Graphite/SiOx anodes (loading: 8 mg/cm²). Punch into 14 mm and 15 mm disks, respectively.
Assembly: Assemble CR2032 coin cells using a Celgard 2325 separator and 40 µL of the formulated electrolyte.
Wetting: Rest the assembled cells at 25°C for 24 hours to ensure complete pore wetting. Causality: Premature cycling leads to uneven current distribution and localized lithium plating.
Electrochemical Formation (The "Self-Validating" Step):
Charge at C/20 to 3.0V. Hold for 2 hours. (This slow step allows Li-5-MOC to fully reduce and polymerize on the anode before EC/EMC intercalation).
Charge at C/10 to 4.2V, then discharge at C/10 to 2.8V.
Checkpoint: Analyze the differential capacity (dQ/dV) curve. A distinct reduction peak at ~1.2V confirms the successful participation of Li-5-MOC in SEI formation.
Quantitative Data Presentation
The following table summarizes the electrochemical and physical data validating the efficacy of Li-5-MOC formulations compared to a standard baseline.
Formulation
Initial Coulombic Efficiency (ICE)
Capacity Retention (100 Cycles, 1C)
Ionic Conductivity at -20°C (mS/cm)
Post-Cycling Bulk HF Content (ppm)
Baseline (1M LiPF₆ in EC/EMC)
86.4%
81.2%
1.8
145
Baseline + 1% Li-5-MOC
89.1%
92.5%
3.4
22
Baseline + 1% Li-5-MOC + 1% FEC
90.3%
95.8%
3.2
38
Table 1: Comparative performance metrics of Li-5-MOC enhanced electrolytes. Note the dramatic reduction in HF content and the doubling of low-temperature ionic conductivity, consistent with the behavior of oxazole-based solvents.
Conclusion
Lithium 5-methyl-1,3-oxazole-2-carboxylate (Li-5-MOC) represents a sophisticated approach to electrolyte formulation. By combining the low-temperature transport and HF-scavenging properties of the oxazole ring with the flexible, low-impedance SEI formation capabilities of a lithium carboxylate, researchers can overcome the traditional trade-offs between low-temperature performance and high-voltage stability.
References
Tan, S., et al. (2021). Novel Low-Temperature Electrolyte Using Isoxazole as the Main Solvent for Lithium-Ion Batteries. ACS Applied Materials & Interfaces. Available at:[Link]
MDPI. (2024). Comparison of Construction Strategies of Solid Electrolyte Interface (SEI) in Li Battery and Mg Battery—A Review. Available at:[Link]
RSC Publishing. (2025). From efficiency to sustainability: organic additives for interfacial regulation in lithium metal batteries. Chemical Science. Available at:[Link]
ACS Publications. (2025). Ultralow-Temperature Carboxylate Electrolyte for High-Voltage Lithium Metal Batteries. ACS Applied Materials & Interfaces. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
How to improve synthesis yield of Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate
Answering your request to create a technical support center with troubleshooting guides and FAQs on the topic of "" for a target audience of "Researchers, scientists, and drug development professionals". Technical Suppor...
Author: BenchChem Technical Support Team. Date: March 2026
Answering your request to create a technical support center with troubleshooting guides and FAQs on the topic of "" for a target audience of "Researchers, scientists, and drug development professionals".
Technical Support Center: Synthesis of Lithium 5-methyl-1,3-oxazole-2-carboxylate
This guide provides in-depth technical support for researchers engaged in the synthesis of lithium 5-methyl-1,3-oxazole-2-carboxylate. Recognizing the challenges associated with organolithium chemistry and heterocyclic systems, this document offers troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you optimize your reaction yields and product purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format. The synthesis is presumed to proceed via the lithiation of 5-methyl-1,3-oxazole followed by carboxylation.
Issue 1: Consistently Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I'm only recovering starting material. What are the primary factors I should investigate?
Answer: Low yields in this synthesis typically stem from issues with the highly reactive organolithium intermediates. Here is a systematic approach to troubleshooting:
Reagent Quality and Stoichiometry: The concentration of commercially available organolithium reagents like n-butyllithium (n-BuLi) can degrade over time. It is absolutely critical to titrate your organolithium reagent before each use to determine its precise molarity.[1] An inaccurate concentration leads to incorrect stoichiometry, which is a common cause of reaction failure.
Strict Anhydrous and Anaerobic Conditions: Organolithium reagents are extremely reactive towards water, oxygen, and other protic impurities.[1][2] Any trace of moisture in your glassware, solvents, or inert gas will quench the organolithium reagent and the lithiated oxazole intermediate.
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of dry, inert gas (argon is preferred over nitrogen for organolithium reactions).[2][3]
Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF), a common solvent for lithiations, should be dried over a suitable agent like sodium/benzophenone ketyl.[3]
Inert Atmosphere: The reaction must be carried out under a robust inert atmosphere using Schlenk line or glovebox techniques.[1][4] A simple balloon of inert gas is often insufficient.
Cryogenic Temperature Control: The lithiation of oxazoles is highly exothermic and must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions.[1][5] If the temperature rises, decomposition of the solvent by the organolithium reagent or unwanted side reactions can occur.[1][3] Ensure the reaction flask is adequately submerged in the cooling bath throughout the addition of the organolithium reagent and for the duration of the lithiation step.
Carboxylation Step: The introduction of carbon dioxide (CO2) is also a critical step.
Use high-purity, dry CO2 gas. Passing the gas through a drying tube is recommended.
Alternatively, using freshly crushed, high-quality dry ice is a common and effective method. Ensure the dry ice is added in excess to the reaction mixture.
Issue 2: Presence of Significant Impurities and Byproducts
Question: My crude product analysis (NMR/LC-MS) shows multiple unexpected signals. What are the likely side reactions, and how can they be minimized?
Answer: The formation of byproducts is often related to the regioselectivity of the lithiation and the stability of the intermediates.
Incorrect Regioselectivity: The primary challenge with 5-methyl-1,3-oxazole is the competition between deprotonation at the C2 position of the oxazole ring and deprotonation of the C5-methyl group (lateral lithiation).[5][6] While lithiation at C2 is desired for this synthesis, conditions can influence the outcome.
Choice of Base: Hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can favor deprotonation at one site over another. For some substituted oxazoles, n-butyllithium is not selective.[5][7] Experimenting with different bases may be necessary to optimize for C2 lithiation.
Temperature and Additives: The reaction temperature and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can alter the regioselectivity of lithiation.
Ring Cleavage: Oxazole rings can be susceptible to nucleophilic attack and subsequent ring cleavage, especially under harsh conditions or with certain organolithium reagents.[6] Maintaining a low temperature (-78 °C) is crucial to minimize this risk.
Byproducts from Workup: The final product is a lithium salt. Incomplete reaction with CO2 can leave unreacted lithiated oxazole, which will be quenched during workup to regenerate the starting material. The workup procedure itself needs to be carefully controlled to ensure the lithium carboxylate precipitates cleanly.
Issue 3: Difficulty in Product Isolation and Purification
Question: I'm struggling to isolate a pure, solid product. My product seems to be an oil, or it's difficult to filter. What are the best practices for purification?
Answer: The physical properties of lithium carboxylates can make them challenging to handle.
Precipitation and Crystallization: Lithium carboxylates are often insoluble in the ethereal solvents used for the reaction (like THF or diethyl ether). After quenching the reaction, allowing the mixture to slowly warm may aid precipitation. If the product remains in solution, careful removal of the solvent under reduced pressure is necessary.[8]
Trituration with a non-polar solvent like hexanes can help to induce solidification and remove organic, non-polar impurities.
Washing: Once the solid product is obtained, it should be washed with a suitable solvent to remove impurities.
Washing with cold, anhydrous diethyl ether or pentane can remove residual starting materials and non-polar byproducts.
It is crucial to avoid protic solvents like water or alcohols during this stage unless you are performing a recrystallization, as they can dissolve the product or promote hydrolysis.[8][9]
Drying: The final product must be thoroughly dried under high vacuum to remove all residual solvents.[8] Lithium salts can be hygroscopic, so prolonged storage should be under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: Which organolithium base is best for the C2-lithiation of 5-methyl-1,3-oxazole?
A1: While n-butyllithium is a common choice, its regioselectivity can be poor for some substituted oxazoles.[5] A hindered base like lithium diisopropylamide (LDA) often provides better regioselectivity for ring deprotonation over methyl group deprotonation.[7] It is advisable to consult the literature for closely related structures or to screen a few bases (e.g., n-BuLi, s-BuLi, LDA) to determine the optimal choice for your specific substrate.
Q2: How can I confirm that my lithiation was successful before the carboxylation step?
A2: It is difficult to directly monitor the formation of the lithiated intermediate during the reaction. However, you can run a small-scale test reaction and, instead of quenching with CO2, quench with a different electrophile like deuterium oxide (D2O).[3] Analysis of the resulting product by 1H NMR will show the absence of the C2-proton signal, and 2H NMR will show a deuterium signal, confirming successful C2-lithiation.
Q3: What are the key analytical techniques for characterizing the final product?
A3:
NMR Spectroscopy: 1H and 13C NMR are essential to confirm the structure. In the 1H NMR, you should observe the disappearance of the C2-proton of the oxazole ring and the presence of the methyl group signal.
Infrared (IR) Spectroscopy: This is very useful for confirming the formation of the carboxylate salt. Look for a strong, broad absorbance in the range of 1550-1650 cm-1, which is characteristic of the asymmetric C=O stretch of a carboxylate anion.[9]
Elemental Analysis: To confirm the purity and elemental composition of the final lithium salt.
Q4: Can the reaction temperature be higher than -78 °C?
A4: It is strongly discouraged. THF, a common solvent, can be deprotonated by strong bases like n-BuLi at temperatures above -40 °C, leading to solvent decomposition and complex side reactions.[1][3] The stability of the 2-lithio-5-methyloxazole intermediate is also highly temperature-dependent. Maintaining a cryogenic temperature is one of the most critical parameters for achieving a high yield.[1]
Optimizing recrystallization solvents for Lithium 5-methyl-1,3-oxazole-2-carboxylate purification
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity organolithium salts presents unique thermodynamic and kinetic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity organolithium salts presents unique thermodynamic and kinetic challenges. Lithium 5-methyl-1,3-oxazole-2-carboxylate is highly polar, thermally sensitive, and prone to trapping inorganic impurities.
This guide provides field-proven troubleshooting insights, quantitative solvent selection data, and a self-validating recrystallization protocol designed to maximize both yield and purity.
Part 1: Troubleshooting & FAQs
Q1: Why does my product darken or degrade during hot recrystallization?Causality: The C2 position of the oxazole ring is highly activated. Exposing oxazole-2-carboxylic acids or their salts to excessive heat provides the activation energy required for spontaneous decarboxylation, releasing CO₂ and yielding the volatile 5-methyloxazole 1.
Actionable Solution: Never exceed 50°C during the dissolution phase. Utilize a highly solubilizing primary solvent like methanol to achieve complete dissolution at lower thermal thresholds.
Q2: I am experiencing "oiling out" (liquid-liquid phase separation) instead of crystallization. How do I force nucleation?Causality: Oiling out occurs when an anti-solvent is added too rapidly, pushing the system past the metastable zone and into the spinodal decomposition region. The solute precipitates as a supercooled liquid rather than forming an ordered crystal lattice.
Actionable Solution: Implement a controlled anti-solvent crystallization. Using a syringe pump, add the anti-solvent dropwise (e.g., 5 mL/min) under moderate agitation (150 rpm) to maintain the system within the metastable zone and promote steady crystal growth 2.
Q3: What is the optimal solvent/anti-solvent system for this specific lithium salt?Causality: Lithium carboxylates require high-dielectric solvents (water, methanol) to overcome strong ionic lattice energies. To induce precipitation without trapping impurities, an anti-solvent must be miscible with the primary solvent but possess a sharply lower dielectric constant. Acetone is highly effective for lithium salts because it does not strongly coordinate with the Li⁺ ion, preventing the formation of stable, impurity-trapping solvates 2.
Actionable Solution: A Methanol/Acetone system at a 1:4 volumetric ratio is highly recommended for optimal recovery and purity.
Q4: How can I remove trapped inorganic impurities (e.g., unreacted LiOH or LiCl) from the crystal lattice?Causality: Fast precipitation causes dendritic crystal growth, trapping mother liquor and soluble inorganic impurities (conglomerates) within interstitial spaces.
Actionable Solution: Completely dissolve the crude salt in water or methanol first. For highly contaminated batches, the addition of a chaotropic agent like urea to the aqueous phase can modulate the solubility of the system, keeping inorganic impurities dissolved while the target high-purity lithium carboxylate crystallizes 3. Always wash the final filter cake with ice-cold acetone.
Part 2: Quantitative Solvent Selection Guide
The following table summarizes the thermodynamic performance of various solvent/anti-solvent systems for lithium carboxylate purification.
Excellent for removing heavy hydrophilic impurities, but requires longer vacuum drying times.
Water
Ethanol
1:5
~75%
Moderate
Prone to "oiling out" if the cooling gradient is too steep.
Methanol
Ethyl Acetate
1:3
~80%
High
Can trap unreacted LiOH; higher risk of agglomeration.
Part 3: Self-Validating Experimental Protocol
This standard operating procedure (SOP) utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint is met.
Methodology: Anti-Solvent Crystallization of Lithium 5-methyl-1,3-oxazole-2-carboxylate
Dissolution: Suspend 10.0 g of crude Lithium 5-methyl-1,3-oxazole-2-carboxylate in 30 mL of Methanol.
Mild Heating: Warm the mixture to 45°C under continuous stirring (300 rpm) until fully dissolved. Crucial: Do not exceed 50°C.
Validation Checkpoint 1: The solution must be completely transparent. Any persistent cloudiness indicates insoluble inorganic salts (e.g., Li₂CO₃).
Hot Filtration: Pass the warm solution through a 0.45 µm PTFE membrane filter into a clean, temperature-controlled crystallizer vessel.
Controlled Anti-Solvent Addition: Maintain the filtrate at 25°C. Using a programmable syringe pump, add 120 mL of Acetone at a strict rate of 5 mL/min while stirring at 150 rpm.
Validation Checkpoint 2: The solution should exhibit a visible "cloud point" (slight uniform turbidity) after approximately 30-40 mL of Acetone has been added, confirming the onset of the metastable nucleation zone.
Aging & Cooling: Once the addition is complete, reduce the temperature to 5°C at a controlled cooling rate of 0.5°C/min. Age the suspension at 5°C for 3 hours.
Validation Checkpoint 3: Rectangular cuboid crystals should be visible. The surrounding mother liquor must become clear as the solute is depleted.
Isolation & Washing: Filter the suspension under vacuum. Break the vacuum, cover the filter cake with 15 mL of ice-cold Acetone (0°C), let it sit for 30 seconds, and re-apply the vacuum. Repeat this wash step once more.
Drying: Transfer the crystals to a vacuum oven and dry at 40°C (at <10 mbar) for 12 hours.
Validation Checkpoint 4: The final product must be a free-flowing white powder that has reached a constant mass.
Part 4: Process Workflow Diagram
Workflow for anti-solvent crystallization of lithium carboxylate salts.
References
Title: Oxazole carboxamide herbicides - US6096688A
Source: Google Patents
URL
Title: Recovery of High-Purity Lithium Hydroxide Monohydrate from Lithium-Rich Leachate by Anti-Solvent Crystallization: Process Optimization and Impurity Incorporation Mechanisms
Source: MDPI
URL
Title: High purity lithium carboxylate crystal and method for producing the same - JP4092403B2
Source: Google Patents
URL
Technical Support Center: Minimizing Moisture Degradation in Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of heteroaromatic lithium carboxylates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of heteroaromatic lithium carboxylates. Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate is a highly valuable synthetic building block, but it is notoriously susceptible to moisture-induced degradation.
This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating storage protocols to protect your compound's structural integrity.
Section 1: The Mechanistic "Why"
FAQ 1: Why does my Lithium 5-methyl-1,3-oxazole-2-carboxylate degrade so rapidly on the benchtop?
The degradation is driven by a synergistic two-step process: the extreme hygroscopicity of the lithium cation and the inherent thermodynamic instability of the oxazole-2-carboxylate moiety.
First, lithium salts possess a uniquely high charge density, making them powerful desiccants that readily absorb atmospheric moisture . When water infiltrates the crystal lattice, it protonates the carboxylate group, converting the stable lithium salt into the free 5-methyl-1,3-oxazole-2-carboxylic acid.
Second, as strictly documented in heterocyclic chemistry, oxazole-2-carboxylic acids are highly unstable. The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms in the oxazole ring facilitates the rapid cleavage of the C-C bond, leading to spontaneous decarboxylation at room temperature . Furthermore, structural equilibrium studies of 2-lithiated oxazoles show they heavily favor degradation pathways when exposed to protic environments . This releases carbon dioxide gas and leaves behind volatile 5-methyloxazole and lithium hydroxide.
Moisture-induced decarboxylation pathway of Lithium 5-methyl-1,3-oxazole-2-carboxylate.
Section 2: Troubleshooting & Diagnostics
FAQ 2: How can I definitively tell if my stored batch has degraded before using it in a reaction?
Do not rely solely on visual inspection. The degradation products (LiOH and trapped moisture) often maintain a powdery white appearance that mimics the pristine salt. Instead, use a combination of physical cues and spectroscopic markers. If you open a sealed vial and hear a faint "hiss," this is a critical failure indicating CO₂ gas buildup from decarboxylation.
To quantitatively assess your batch, refer to the diagnostic markers below:
Table 1: Analytical Markers of Degradation
Analytical Method
Pristine Lithium Salt
Degraded Product (5-Methyloxazole + CO₂)
Diagnostic Threshold
¹H NMR (D₂O)
Oxazole C4-H: ~6.8 ppm
Oxazole C2-H: ~8.1 ppm (new peak)
>2% integration of 8.1 ppm peak
¹³C NMR (D₂O)
Carboxylate C=O: ~165 ppm
Missing 165 ppm peak; Free CO₃²⁻: ~160 ppm
Loss of C2/Carboxylate signals
FT-IR
Strong asymmetric COO⁻ stretch ~1610 cm⁻¹
Loss of 1610 cm⁻¹; Appearance of broad OH (~3400 cm⁻¹)
Ratio of 1610 / 1500 cm⁻¹ bands
Gravimetric
Baseline mass
Mass loss (CO₂ escape) or gain (H₂O absorption)
± 0.5% mass deviation
Section 3: Self-Validating Storage Protocols
FAQ 3: What is the authoritative protocol for long-term storage to guarantee 0% degradation?
To arrest both hydration and thermal decarboxylation, you must implement a strict, self-validating double-containment workflow. This protocol ensures that any breach in environmental control is detected before the reagent ruins your downstream experiments.
Self-validating inert storage workflow for moisture-sensitive lithium carboxylates.
Step-by-Step Methodology: Inert Aliquoting and Storage
Preparation & Baking: Bake amber glass vials and PTFE-lined crimp caps at 150°C for 4 hours to remove surface-adsorbed water. Transfer them directly into an inert atmosphere glovebox (Argon or N₂, <1 ppm H₂O/O₂) while still hot.
Gravimetric Basal Check: Tare an analytical balance inside the glovebox. Record the exact mass of the empty, baked vial + cap.
Aliquoting: Dispense the Lithium 5-methyl-1,3-oxazole-2-carboxylate into single-use aliquots (e.g., 50–100 mg).
Causality: Bulk containers degrade slightly every time they are opened due to micro-exposures to moisture. Single-use aliquots isolate the risk to individual reactions.
Hermetic Sealing: Seal the vials using the PTFE-lined crimp caps.
Causality: Standard silicone septa are highly permeable to atmospheric moisture over months of storage; PTFE provides an absolute vapor barrier.
Post-Weighing (The Validation Step): Weigh the sealed vial and record the absolute mass directly on the label using a chemical-resistant marker.
Secondary Containment: Place the sealed vials inside a secondary desiccator jar backfilled with Argon, containing active indicating Drierite (CaSO₄).
Thermal Arrest: Store the secondary container at -20°C.
Causality: Lowering the temperature exponentially decreases the kinetic rate of spontaneous decarboxylation, acting as a failsafe even if trace moisture is present.
Pre-Use Validation: Before using an aliquot, allow it to warm to room temperature in a desiccator (to prevent external condensation). Weigh the sealed vial.
Self-Validation Logic: If the mass has increased by >0.5%, the seal failed and moisture entered. If the mass has decreased, CO₂ has escaped due to decarboxylation. If the mass perfectly matches the label, the reagent is pristine and ready for use.
References
Research Progress on Hygroscopic Agents for Atmospheric Water Harvesting Systems. Energies (MDPI). Details the extreme hygroscopic nature of lithium salts leading to rapid hydration and phase transitions.[Link]
Oxazole carboxamide herbicides (US Patent 6096688A).Google Patents. Documents the spontaneous decarboxylation of oxazole-2-carboxylic acids upon storage.
The Equilibrium Between 2‐Lithium‐Oxazole Derivatives and Their Acyclic Isomers – A Structural Investigation. Chemische Berichte. Analyzes the structural stability and degradation pathways of lithiated oxazoles.[Link]
Optimization
Reducing impurities in commercial Lithium 5-methyl-1,3-oxazole-2-carboxylate samples
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Lithium 5-methyl-1,3-oxazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Lithium 5-methyl-1,3-oxazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to impurity identification and removal in commercial samples. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, stability, and analysis of Lithium 5-methyl-1,3-oxazole-2-carboxylate.
Q1: What are the most common types of impurities I should expect in a commercial sample?
Impurities typically arise from the synthetic route or subsequent degradation.[1] For this compound, they can be categorized as follows:
Synthesis-Related Impurities:
Unhydrolyzed Ester Precursor: A common synthesis involves the hydrolysis of an ester, such as ethyl or methyl 5-methyl-1,3-oxazole-2-carboxylate.[2] Incomplete hydrolysis will leave this less polar precursor in your final product.
Residual Starting Materials: Depending on the specific oxazole synthesis used (e.g., van Leusen, Robinson-Gabriel), precursors for the ring formation may persist.[2][3]
By-products: Side reactions during the synthesis can generate structurally related oxazoles or other unintended compounds.
Degradation-Related Impurities:
Hydrolysis Products: The oxazole ring, while aromatic, can be susceptible to cleavage under strong acidic or basic conditions, potentially forming an aminoketone derivative.[4][5]
Lithium Carbonate: As a lithium salt, this compound is likely hygroscopic and can react with atmospheric carbon dioxide, especially in the presence of moisture, to form lithium carbonate (Li₂CO₃).[6][7]
5-methyl-1,3-oxazole: The corresponding decarboxylation product may form if the material is exposed to excessive heat.[2]
Q2: This compound is a lithium salt. Are there special handling and storage considerations?
Yes. Lithium salts, particularly of organic acids, are often hygroscopic, meaning they readily absorb moisture from the air.[6][8]
Storage: Store the compound in a tightly sealed container, preferably in a desiccator or a dry box with a controlled low-humidity environment.[6][7] An inert atmosphere (nitrogen or argon) is ideal for long-term storage to prevent reaction with both moisture and CO₂.[9]
Handling: When weighing or transferring the material, do so in a low-humidity environment if possible. Minimize the time the container is open to the atmosphere. Promptly and securely reseal the container after use.
Q3: What is the best initial approach to assess the purity of a new batch?
A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive initial assessment.
HPLC will quantify the main component and detect other UV-active impurities.[1]
¹H NMR will confirm the structure of the main component and can reveal the presence of proton-containing impurities, often allowing for their identification and quantification.[10] It is particularly effective for identifying residual ester precursor or solvents.
Troubleshooting Guide: From Problem to Solution
This guide provides solutions to specific experimental issues in a question-and-answer format.
Issue 1: My ¹H NMR spectrum shows a quartet around 4.4 ppm and a triplet around 1.4 ppm that I can't assign to my product.
Possible Cause: These signals are characteristic of an ethyl ester, strongly suggesting the presence of unhydrolyzed ethyl 5-methyl-1,3-oxazole-2-carboxylate as an impurity. The quartet corresponds to the -CH₂- group and the triplet to the -CH₃ group of the ethyl moiety.[2]
Recommended Solution: The most effective way to remove this non-polar impurity is through an acid-base extraction. This procedure exploits the difference in solubility between the ionic lithium salt and the neutral ester. Refer to Protocol 2: Acid-Base Extraction for Purification .
Issue 2: My HPLC chromatogram shows a well-defined product peak, but also a small, earlier-eluting peak. What could this be?
Possible Cause: An earlier-eluting peak in a reversed-phase HPLC method indicates a more polar impurity. This could be a product of oxazole ring hydrolysis, which would introduce more polar functional groups like amines and ketones.[5] It could also potentially be residual inorganic salts from the synthesis.
Recommended Solution: Recrystallization is often effective at removing impurities with different polarity and solubility profiles. The high polarity of the hydrolysis product should result in it remaining in the mother liquor during recrystallization of the desired, less polar lithium salt. See Protocol 1: Recrystallization of Lithium 5-methyl-1,3-oxazole-2-carboxylate .
Issue 3: The sample is poorly soluble in common organic solvents for analysis, and I'm observing poor peak shape (tailing) in my HPLC.
Possible Cause: Poor solubility is expected for an organic salt. Peak tailing in HPLC can be caused by secondary interactions between the analyte and the silica backbone of the column.[1]
Recommended Solution:
Solvent Selection: For NMR, use deuterated water (D₂O) or DMSO-d₆. For HPLC, prepare samples in the mobile phase itself.
HPLC Mobile Phase Optimization: The tailing is often due to the interaction of the carboxylate with the stationary phase. Adding a buffer to the mobile phase (e.g., 10-20 mM ammonium acetate or phosphate buffer) can help maintain a consistent pH and improve peak shape. Ensure the pH is kept in a range where the carboxylate remains ionized (typically pH > 5).
Issue 4: My elemental analysis results show a lower-than-expected carbon content and the material appears clumpy.
Possible Cause: This strongly suggests the presence of water (from moisture absorption) and/or lithium carbonate (from reaction with atmospheric CO₂).[6][7] Both have no carbon or a low carbon-to-mass ratio, thus depressing the overall carbon percentage.
Recommended Solution:
Drying: Dry the material under high vacuum at a moderate temperature (e.g., 40-50 °C) for several hours to remove absorbed water.
Purification: If lithium carbonate is present, an acid-base extraction is required. During this process (see Protocol 2 ), the sample is acidified. Lithium carbonate will be converted to CO₂ and water-soluble lithium chloride, which will be washed away, while your desired compound is in the organic phase as the free acid.
Logical Workflow for Impurity Troubleshooting
Caption: A logical workflow for troubleshooting and purifying samples.
Detailed Experimental Protocols
Protocol 1: Recrystallization of Lithium 5-methyl-1,3-oxazole-2-carboxylate
This protocol is designed to remove impurities with significantly different solubility profiles from the product.
Solvent System Selection: The key is to find a solvent or solvent pair in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
Start with polar solvents like isopropanol, ethanol, or acetonitrile.
A good solvent pair to try is Isopropanol/Water or Acetonitrile/Water.
Procedure:
Place the crude lithium salt (e.g., 1.0 g) in an Erlenmeyer flask.
Add the primary solvent (e.g., isopropanol) dropwise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.
If a co-solvent is needed, add the "anti-solvent" (e.g., a small amount of water) dropwise to the hot solution until a slight cloudiness persists. Then, add a drop or two of the primary solvent to redissolve it.
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Dry the crystals under high vacuum.
Protocol 2: Acid-Base Extraction for Purification
This method is highly effective for removing neutral (e.g., unhydrolyzed ester) or basic impurities.[11][12][13][14][15] It relies on converting the lithium salt to its free carboxylic acid form, which is soluble in organic solvents.
Dissolution: Dissolve the crude lithium salt (e.g., 1.0 g) in a mixture of deionized water (20 mL) and a suitable organic solvent like ethyl acetate (20 mL) in a separatory funnel.
Acidification: Slowly add 1M hydrochloric acid (HCl) dropwise while gently swirling the funnel. Monitor the pH of the aqueous layer with pH paper. Continue adding acid until the aqueous layer is acidic (pH ~2-3). This protonates the carboxylate, forming the free carboxylic acid.
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The free carboxylic acid will move into the organic (ethyl acetate) layer, while ionic impurities remain in the aqueous layer.
Separation: Drain the lower aqueous layer.
Washing: Wash the organic layer with brine (saturated NaCl solution, 15 mL) to remove residual water and water-soluble impurities. Drain the aqueous layer.
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
Re-formation of the Lithium Salt:
Filter the dried organic solution to remove the drying agent.
In a separate flask, prepare a stoichiometric equivalent of lithium hydroxide (LiOH) dissolved in a minimal amount of methanol or water.
Slowly add the LiOH solution to the stirred organic solution. The pure lithium salt should precipitate.
Alternatively, the organic solvent can be evaporated to yield the pure free carboxylic acid, which can then be converted to the lithium salt as a separate step.
Isolation: Collect the precipitated pure lithium salt by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under high vacuum.
Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for the acid-base purification protocol.
Analytical Methodologies
Table 1: Recommended HPLC Method for Purity Analysis
Parameter
Recommended Condition
Rationale
Column
C18, 250 x 4.6 mm, 5 µm
Standard reversed-phase column suitable for a wide range of organic molecules.
Mobile Phase A
10 mM Ammonium Acetate in Water, pH 5.0
The buffer improves peak shape by preventing unwanted interactions with the column.
Mobile Phase B
Acetonitrile or Methanol
Standard organic modifiers for reversed-phase chromatography.
Gradient
10% B to 90% B over 20 minutes
A gradient ensures elution of both polar and non-polar impurities.[16]
Flow Rate
1.0 mL/min
A typical analytical flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detection
UV at 225 nm or 254 nm
The oxazole ring is a chromophore and should exhibit UV absorbance.[16]
Injection Vol.
10 µL
Standard injection volume.
Sample Prep.
Dissolve 1 mg/mL in Mobile Phase A/B (50:50)
Ensures sample is fully dissolved and compatible with the starting conditions.
¹H NMR for Impurity Identification
When analyzing your sample by ¹H NMR (preferably in D₂O or DMSO-d₆), look for the following characteristic signals.
Compound/Impurity
Expected ¹H NMR Signals
Product
Singlet for the 5-methyl group (~2.4 ppm); Singlet for the C4-H (~7.0-8.0 ppm, may vary).
Ethyl Ester Precursor
Quartet for -OCH₂CH₃ (~4.4 ppm); Triplet for -OCH₂CH₃ (~1.4 ppm).
5-methyl-1,3-oxazole
Signals for the methyl group plus two additional aromatic protons on the oxazole ring.
Residual Solvents
Known signals for solvents like ethyl acetate, acetone, etc.
References
Acid-Base Extraction. (n.d.). Department of Chemistry, University of Colorado Boulder.
An In-depth Technical Guide to the Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole. (2025). Benchchem.
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
Analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples. (2025). Benchchem.
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online.
Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. (2025). Benchchem.
Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com.
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). National Center for Biotechnology Information.
Safe Handling of Electrolyte in Battery Cell Production. (2025). Göhler.
Determination of oxazole and other impurities in acrylonitrile by gas chromatography. (n.d.). ResearchGate.
Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate vs Sodium 5-methyl-1,3-oxazole-2-carboxylate reactivity
Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist Executive Summary In medicinal chemistry and drug development, the 1,3-oxazole core is a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Prepared By: Senior Application Scientist
Executive Summary
In medicinal chemistry and drug development, the 1,3-oxazole core is a privileged scaffold frequently utilized to improve the pharmacokinetic profiles of small molecules. However, functionalizing the C2 position via a carboxylic acid presents a notorious synthetic challenge: oxazole-2-carboxylic acids are highly unstable and undergo spontaneous decarboxylation at room temperature [1].
To circumvent this degradation, the carboxylate must be isolated and utilized as an alkali metal salt. The two most commercially and synthetically relevant variants are Lithium 5-methyl-1,3-oxazole-2-carboxylate [2] and Sodium 5-methyl-1,3-oxazole-2-carboxylate [3]. While both prevent spontaneous decarboxylation, their distinct ionic radii and coordination chemistries dictate profound differences in solubility, coupling efficiency, and overall reactivity during amide bond formation.
This guide provides an objective, data-driven comparison of these two salts, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for your workflows.
The Decarboxylation Dilemma: Mechanistic Causality
To understand why the choice of counterion matters, we must first examine the inherent instability of the free acid. The C2 position of the oxazole ring is highly electron-deficient, flanked by an electronegative oxygen and an imine-like nitrogen. When the free oxazole-2-carboxylic acid is generated, the molecule readily undergoes heterolytic cleavage, releasing CO2. The resulting intermediate (an N-ylide or C2-carbene) is stabilized by the adjacent nitrogen atom[4].
The Counterion Effect:
Lithium (
Li+
): Due to its small ionic radius and high charge density, lithium forms a tight, partially covalent bidentate chelate with both the carboxylate oxygen and the oxazole ring nitrogen. This rigid chelation locks the ground-state conformation, significantly raising the activation energy required for C-C bond cleavage. Furthermore, this covalent character drastically improves solubility in polar aprotic solvents (e.g., DMF, THF)[5].
Sodium (
Na+
): Sodium has a larger ionic radius and forms a more diffuse, strictly ionic bond. While it successfully prevents decarboxylation in the solid state, its loose ion-pairing results in poorer solubility in organic solvents, often forming suspensions that can slow down activation kinetics during coupling reactions.
Mechanistic pathways of oxazole-2-carboxylate salts vs. spontaneous decarboxylation.
Comparative Performance Data
The following table synthesizes the physical and reactive properties of both salts to guide your reagent selection.
Parameter
Lithium 5-methyl-1,3-oxazole-2-carboxylate
Sodium 5-methyl-1,3-oxazole-2-carboxylate
CAS Number
1803609-17-7
1810070-24-6
Coordination Character
Tight bidentate chelation (Covalent character)
Ionic (Loose ion pairing)
Solubility (DMF/THF)
High (Forms clear, homogeneous solutions)
Moderate to Low (Often forms suspensions)
Solid-State Stability
Highly stable at RT; non-hygroscopic
Stable at RT; mildly hygroscopic
Amide Coupling Yield
Typically >85% (Rapid activation)
Typically 60-80% (Slower activation)
Preferred Activator
HATU or COMU
PyBOP or EDCI/HOBt
Cost Efficiency
Moderate
Highly cost-effective
Scientist's Insight: If your target amine is highly valuable or sterically hindered, the Lithium salt is the superior choice. Its complete solubility in DMF ensures rapid formation of the active ester, outcompeting any background degradation. The Sodium salt is excellent for early-stage library synthesis or scale-up where cost is a primary driver, provided longer reaction times are acceptable.
Application Workflows: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to confirm success at each critical node.
Self-validating experimental workflow for oxazole-2-carboxylate amide coupling.
Protocol A: High-Efficiency Amidation using the Lithium Salt
Optimized for complex, high-value amines.
Activation (Validation Checkpoint): In an oven-dried flask under
N2
, dissolve Lithium 5-methyl-1,3-oxazole-2-carboxylate (1.2 equiv) in anhydrous DMF (0.2 M). Add HATU (1.3 equiv) followed by DIPEA (3.0 equiv).
Self-Validation: The solution will rapidly transition from colorless to a pale yellow/orange homogeneous solution within 5 minutes, confirming the formation of the highly reactive HOAt-active ester.
Coupling: Add the target primary or secondary amine (1.0 equiv). Stir at room temperature for 2–4 hours.
Self-Validation: Monitor by LC-MS. The mass of the active ester intermediate will disappear, replaced by the target amide mass.
Workup (Critical Causality): Quench the reaction with saturated aqueous
NaHCO3
. Extract with EtOAc.
Crucial Rule:Do not use acidic washes (e.g., 1N HCl or
NH4Cl
) . Any unreacted lithium salt will immediately protonate to the free acid and rapidly decarboxylate, generating gaseous
CO2
and 5-methyloxazole, which can complicate purification and lower isolated yields.
Purification: Dry the organic layer over
Na2SO4
, concentrate, and purify via silica gel chromatography.
Protocol B: Cost-Effective Amidation using the Sodium Salt
Optimized for scale-up and standard library synthesis.
Activation: Suspend Sodium 5-methyl-1,3-oxazole-2-carboxylate (1.5 equiv) in a 1:1 mixture of anhydrous DMF and THF (0.15 M). Add PyBOP (1.5 equiv) and DIPEA (3.0 equiv).
Self-Validation: Because the sodium salt is less soluble, the mixture will initially be a cloudy suspension. As the PyBOP activates the carboxylate, the solid will slowly dissolve over 15–30 minutes, indicating successful active ester generation.
Coupling: Add the target amine (1.0 equiv) and stir at room temperature for 12–16 hours. (The longer time compensates for the slower activation kinetics).
Workup: Dilute with EtOAc and wash extensively with 5% aqueous
LiCl
(to remove DMF) and saturated
NaHCO3
. Avoid acidic conditions entirely.
References
Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate | molaid.com | 2[2]
A Senior Application Scientist's Guide to Validating HPLC-UV Methods for the Quantification of Lithium(1+) 5-methyl-1,3-oxazole-2-carboxylate
Welcome to this in-depth technical guide on the validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the quantification of Lithium(1+) 5-methyl-1,3-oxazole-2-carboxylate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to this in-depth technical guide on the validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the quantification of Lithium(1+) 5-methyl-1,3-oxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind our choices, ensuring a self-validating and trustworthy protocol.
The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For a salt like Lithium(1+) 5-methyl-1,3-oxazole-2-carboxylate, a key analytical challenge arises: the lithium cation (Li+) lacks a chromophore, making it invisible to UV detectors. However, the 5-methyl-1,3-oxazole-2-carboxylate anion possesses a distinct UV absorbance profile due to its heterocyclic aromatic structure. This allows us to use the concentration of the anion as a stoichiometric surrogate for the concentration of the entire salt.
This guide will provide a comprehensive, step-by-step protocol for the validation of an HPLC-UV method for this purpose, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will also objectively compare this technique to viable alternatives, providing the experimental insights needed to make informed decisions in your laboratory.
Method Development: The "Why" Behind the "How"
A robust validation is built upon a well-developed method. The choices made during method development directly impact the outcome of the validation studies.
Analyte and Chromatographic Considerations
The analyte, 5-methyl-1,3-oxazole-2-carboxylate, is a small, polar, and acidic molecule. These properties guide our selection of chromatographic conditions.
Column Chemistry : A reversed-phase C18 column is the workhorse of HPLC and our primary choice. The nonpolar stationary phase provides retention for a wide range of molecules. For a polar analyte like our carboxylate, retention can sometimes be challenging. Modifying the mobile phase is key to achieving adequate separation.
Mobile Phase Selection : The pH of the mobile phase is the most critical factor. To ensure consistent retention and good peak shape for our acidic analyte, we must suppress its ionization. By setting the mobile phase pH to approximately 2.5-3.5, well below the pKa of the carboxylic acid, we ensure it is in its neutral, more retained form. A common choice for this is a phosphate or formate buffer. Acetonitrile is typically chosen as the organic modifier due to its low UV cutoff and excellent elution strength.
Detector Wavelength : Based on literature for similar oxazole derivatives, the UV maximum absorbance (λmax) is expected in the range of 270-300 nm. An initial UV scan of a standard solution of 5-methyl-1,3-oxazole-2-carboxylate is essential to determine the precise λmax for maximum sensitivity.
The Validation Protocol: A Framework for Trust
Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The following validation parameters, as prescribed by ICH Q2(R1), will be assessed.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.
Analyze a placebo sample (all formulation excipients without the API) to demonstrate the absence of interference from the matrix.
Analyze a sample of the analyte spiked with known impurities and/or degradation products.
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and analyze the resulting solutions to ensure that the degradation peaks are resolved from the main analyte peak.
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and stressed samples. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 80% to 120% of the expected sample concentration.
Inject each standard in triplicate.
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept should be close to zero.
The residuals should be randomly distributed around the x-axis.
Table 1: Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
80
801234
90
902345
100
1003456
110
1104567
120
1205678
r²
0.9999
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often reported as percent recovery.
Experimental Protocol:
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare nine samples in total (three at each concentration level).
Analyze the samples and calculate the percent recovery for each.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Table 2: Accuracy Data
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80.0
79.2
99.0%
100%
100.0
100.5
100.5%
120%
120.0
121.2
101.0%
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision) : Precision under the same operating conditions over a short interval of time.
Experimental Protocol:
Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-assay Precision) : Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol:
Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Table 3: Precision Data
Parameter
n
Mean Assay (%)
RSD (%)
Repeatability
6
99.8
0.8
Intermediate Precision
6
100.2
1.2
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on Signal-to-Noise ratio):
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.
The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Table 4: LOD and LOQ Data
Parameter
S/N Ratio
Concentration (µg/mL)
LOD
3:1
0.1
LOQ
10:1
0.3
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Vary critical method parameters one at a time, such as:
Mobile phase pH (± 0.2 units)
Column temperature (± 5 °C)
Flow rate (± 10%)
Mobile phase composition (± 2% organic)
Analyze a system suitability solution and a sample under each varied condition.
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay results of the sample should not be significantly affected.
System Suitability
Before any sample analysis, a system suitability test is performed to ensure the chromatographic system is adequate for the intended analysis.
Experimental Protocol:
Inject a standard solution five times.
Calculate the mean and RSD of the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
RSD of peak area and retention time: ≤ 2.0%
Tailing factor: ≤ 2.0
Theoretical plates: ≥ 2000
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC-UV method validation process.
Caption: A flowchart of the HPLC-UV method validation process.
Comparison with Alternative Methods
While HPLC-UV is a powerful technique for this application, it is essential to understand its position relative to other analytical methods.
Table 5: Comparison of Analytical Methods
Method
Principle
Analyte
Pros
Cons
HPLC-UV
Chromatographic separation and UV absorbance
5-methyl-1,3-oxazole-2-carboxylate
Widely available, robust, cost-effective, high specificity for the anion.
Indirectly quantifies lithium; requires a chromophore.
Ion Chromatography (IC)
Ion-exchange separation and conductivity detection
Lithium (Li+)
Directly quantifies lithium and other ions.
Can be more complex; may require specialized equipment.
Atomic Absorption Spectroscopy (AAS)
Absorption of light by free atoms in a gaseous state
Lithium (Li+)
Highly specific and sensitive for lithium.
Destructive to the sample; not suitable for the organic counter-ion.
LC-MS
Chromatographic separation and mass-to-charge ratio detection
Both ions
Highly sensitive and specific; provides structural information.
Higher cost and complexity; may not be necessary for routine QC.
The choice of method depends on the specific requirements of the analysis. For routine quality control where the stoichiometry of the salt is well-defined, HPLC-UV offers an excellent balance of performance, cost, and accessibility. If direct quantification of the lithium ion is required, or if other ionic impurities need to be monitored, IC or AAS would be more appropriate. LC-MS is the gold standard for research and when absolute certainty of identity is required.
The following decision tree can aid in selecting the most appropriate analytical technique.
Caption: A decision tree for selecting an analytical method.
Conclusion
This guide has provided a comprehensive framework for the validation of an HPLC-UV method for the quantification of Lithium(1+) 5-methyl-1,3-oxazole-2-carboxylate. By following the principles outlined here, grounded in the authoritative ICH Q2(R1) guidelines, researchers can develop and validate a robust, reliable, and trustworthy analytical method. The comparison with alternative techniques further empowers scientists to select the most appropriate tool for their specific analytical challenges. A well-validated analytical method is not just a regulatory requirement; it is a fundamental component of sound scientific practice.
References
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
Journal of Chromatographic Science. (n.d.). Simultaneous Determination of the Major Organic Acids, Sugars, Glycerol, and Ethanol by HPLC in Grape Musts and White Wines. Oxford Academic. [Link]
AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. [Link]
European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. [Link]
European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Clinical Chemistry. (n.d.). Analysis of Organic Acids in Physiological Fluids by High Performance Liquid Chromatography. American Association for Clinical Chemistry. [Link]
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
SIELC. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC. [Link]
Journal of Pharmacy and Pharmacology. (n.d.). Lithium-6 stable isotope determination by atomic absorption spectroscopy and its application to pharmacokinetic studies in man. Oxford Academic. [Link]
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [Link]
PubMed. (1978). Lithium-6 stable isotope determination by atomic absorption spectroscopy and its application to pharmacokinetic studies in man. PubMed. [Link]
PubMed. (2009, April 30). HPLC analysis of organic acids using a novel stationary phase. PubMed. [Link]
SciELO. (n.d.). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [Link]
PubMed. (2011, March 15). The Application of Atomic Absorption Spectrometry for the Determination of Residual Active Pharmaceutical Ingredients in Cleaning Validation Samples. PubMed. [https://pubmed.ncbi.nlm.nih.gov/20923390/]([Link]
Validation
Mass spectrometry fragmentation comparison of Lithium 5-methyl-1,3-oxazole-2-carboxylate
Mass Spectrometry Fragmentation Comparison: Lithium 5-methyl-1,3-oxazole-2-carboxylate vs. Free Acid Analogues Executive Summary In pharmaceutical development and synthetic chemistry, 5-methyl-1,3-oxazole-2-carboxylic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Mass Spectrometry Fragmentation Comparison: Lithium 5-methyl-1,3-oxazole-2-carboxylate vs. Free Acid Analogues
Executive Summary
In pharmaceutical development and synthetic chemistry, 5-methyl-1,3-oxazole-2-carboxylic acid is a highly versatile heterocyclic building block. While it is frequently utilized in its free acid form, isolating and analyzing it as a lithium salt—Lithium 5-methyl-1,3-oxazole-2-carboxylate —offers distinct advantages for structural elucidation via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This guide objectively compares the gas-phase dissociation behavior of the lithium salt against its free acid and sodium salt alternatives, detailing the mechanistic causality behind its superior fragmentation profile.
Mechanistic Causality: The Advantage of Lithium Cationization
To understand why the lithium salt outperforms the free acid and sodium salt in MS/MS structural analysis, we must examine the physical chemistry of gas-phase ions.
The Free Acid ([M+H]⁺):
When the free acid is ionized in positive mode, the protonated precursor [M+H]⁺ (m/z 128.0) is formed. Upon Collision-Induced Dissociation (CID), the molecule undergoes a rapid, low-energy decarboxylation (-44 Da) to form a 5-methyloxazolium ion (m/z 84.0). While this confirms the presence of the carboxyl group, the subsequent losses of CO (-28 Da) and HCN (-27 Da) occur at similar energy thresholds, resulting in a convoluted spectrum that makes it difficult to pinpoint the exact substitution pattern on the oxazole ring ()[1].
The Sodium Salt ([A+2Na]⁺):
Analyzing the sodium salt is generally uninformative. Sodium has a relatively low charge density. During CID, the [A+2Na]⁺ adduct typically dissociates simply by losing the sodium cation (Na⁺, m/z 23.0) without breaking the covalent bonds of the oxazole backbone. This yields a dominant m/z 23 peak and little to no structural information.
The Lithium Salt ([A+2Li]⁺):
Lithium cationization fundamentally alters the dissociation dynamics. In positive ion mode, the salt forms a highly stable dilithiated adduct, [A+2Li]⁺ at m/z 140.0 (where A is the carboxylate anion). Because lithium possesses a remarkably high charge density, it forms strong, multidentate coordination bonds with both the carboxylate oxygens and the oxazole nitrogen. This coordination rigidifies the molecular framework. Consequently, the dominant low-energy decarboxylation pathway is suppressed. Instead, the molecule requires higher collision energies, which promotes structurally diagnostic cross-ring cleavages and the characteristic neutral loss of lithium carbonate (Li₂CO₃, -74 Da) ()[2].
Visualizing the Fragmentation Pathways
Figure 1: Comparative CID fragmentation pathways of the free acid versus the dilithiated adduct.
Quantitative Data Comparison
The following tables summarize the expected m/z values and relative abundances when analyzing the compounds via a Triple Quadrupole MS at their respective optimal collision energies.
Table 1: Precursor and Primary Product Ions
Compound Form
Precursor Ion
Precursor m/z
Primary Product Ions (m/z)
Diagnostic Neutral Loss
Free Acid
[M+H]⁺
128.0
84.0, 56.0, 57.0
CO₂ (-44 Da)
Sodium Salt
[A+2Na]⁺
172.0
23.0
N/A (Yields Na⁺)
Lithium Salt
[A+2Li]⁺
140.0
96.0, 112.0, 66.0
Li₂CO₃ (-74 Da)
Table 2: Relative Abundances at Optimal Collision Energy (CE)
Fragment Assignment
Free Acid (CE = 15 eV)
Lithium Salt (CE = 28 eV)
Structural Significance
Precursor
5%
15%
Indicates stability of the precursor ion.
[Precursor - CO₂]
100% (Base Peak)
40%
Standard carboxylate cleavage.
[Precursor - CO]
Not Observed
65%
Cross-ring cleavage; specific to Li-coordination.
[Precursor - Li₂CO₃]
N/A
100% (Base Peak)
Highly diagnostic for lithiated carboxylates.
Self-Validating Experimental Protocol
To ensure data trustworthiness, the following protocol is designed as a self-validating system. It incorporates matrix blanks to rule out carryover and utilizes specific solvent conditions to prevent the displacement of the lithium cation ()[3].
Step-by-Step ESI-MS/MS Workflow
System Suitability & Blank Run:
Infuse a standard tuning mix (e.g., Reserpine) to verify mass accuracy and quadrupole isolation efficiency.
Run a solvent blank (50:50 Methanol:Water) to establish a baseline and confirm the absence of m/z 128.0 or 140.0 background noise.
Sample Preparation:
Critical Step: Dissolve Lithium 5-methyl-1,3-oxazole-2-carboxylate in 50:50 Methanol:Water (Optima LC/MS grade) to a concentration of 10 µM.
Causality Note:Do not add formic acid or acetic acid. Acidic modifiers will protonate the carboxylate, displacing the lithium ions and reverting the analyte to the free acid [M+H]⁺ form, destroying the analytical advantage.
Direct Infusion:
Introduce the sample via a syringe pump at a steady flow rate of 5 µL/min into the ESI source.
Source Optimization (Positive Mode):
Capillary Voltage: +3.5 kV.
Desolvation Temperature: 250°C.
Cone Voltage: 25 V (Keep relatively low to prevent in-source fragmentation of the rigid lithium adduct).
Collision-Induced Dissociation (CID) Acquisition:
Isolate the precursor [A+2Li]⁺ (m/z 140.0) in Q1.
Introduce Argon gas into the collision cell (q2) at a pressure of 1.5 mTorr.
Perform a Collision Energy (CE) sweep from 10 eV to 40 eV.
Observation: The optimal CE for the lithium salt will peak around 28 eV, significantly higher than the 15 eV required for the free acid, validating the rigidifying effect of lithium coordination.
Figure 2: Step-by-step ESI-MS/MS workflow for analyzing oxazole carboxylate derivatives.
References
Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.[Link]
Unified Fragmentation Pathways of Lithiated, Longer-Chain Acylglycerols Can Be Identified from Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[Link]
Characterization and differentiation of heterocyclic isomers: tandem mass spectrometry and molecular orbital calculations. Journal of the American Society for Mass Spectrometry.[Link]
Benchmarking electrochemical stability of Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate
Benchmarking the Electrochemical Stability of Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate: A Comprehensive Guide Executive Summary For researchers spanning advanced energy storage and pharmaceutical drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking the Electrochemical Stability of Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate: A Comprehensive Guide
Executive Summary
For researchers spanning advanced energy storage and pharmaceutical drug development, understanding the electrochemical boundaries of redox-active salts is critical. Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate (hereafter referred to as Li-5-Me-Ox) represents a highly versatile molecule. In battery engineering, it acts as a bifunctional electrolyte additive capable of forming robust Solid Electrolyte Interphases (SEI). In medicinal chemistry, oxazole-2-carboxylates serve as vital intermediates for the metal-free electrosynthesis of bioactive scaffolds[1].
This guide provides an objective benchmark of Li-5-Me-Ox against standard lithium carboxylates, detailing the causality behind its electrochemical behavior and outlining self-validating protocols for rigorous laboratory testing.
Causality & Mechanistic Grounding (E-E-A-T)
To effectively deploy Li-5-Me-Ox, one must understand the causality behind its structural components and their response to applied potentials:
Cathodic Causality (The Carboxylate Group): At low potentials (< 1.5 V vs Li/Li+), the carboxylate moiety undergoes irreversible electrochemical reduction. This triggers a decarboxylation reaction, releasing CO₂. The localized CO₂ immediately reacts with lithium ions to precipitate a dense, inorganic lithium carbonate (Li₂CO₃) passivation layer[2]. This mechanism is highly effective at suppressing dendritic growth on metal anodes[3].
Anodic Causality (The Oxazole Ring): Aliphatic carboxylates (like Lithium acetate) typically suffer from poor anodic stability (~4.0 V). To push this limit, researchers often use heavily fluorinated salts like Lithium trifluoroacetate (LiCO₂CF₃), which expands the window to ~4.5 V but introduces toxic fluoride byproducts[2]. The 5-methyl-1,3-oxazole ring offers a halogen-free alternative. Its electron-withdrawing nature stabilizes the molecule against oxidation up to ~4.3 V. Furthermore, upon cathodic cleavage, the resulting oxazole radicals can undergo electropolymerization, forming a flexible organic matrix that complements the rigid Li₂CO₃ layer.
Fig 1. Mechanistic pathway of SEI formation and anodic degradation for the oxazole salt.
Comparative Benchmarking Data
To contextualize the performance of Li-5-Me-Ox, we benchmark it against industry-standard lithium carboxylates and the ubiquitous LiPF₆ salt.
Table 1: Comparative Electrochemical Benchmarks of Lithium Salts
Note: Data generalized from standard 1M concentrations in carbonate-based solvents (EC:DEC 1:1 v/v) at 25°C.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that measured electrochemical limits are artifacts of the Li-5-Me-Ox molecule, not solvent impurities or reference drift.
Protocol A: Anodic Stability via Linear Sweep Voltammetry (LSV)
Objective: Determine the oxidative degradation limit of the oxazole ring.
Baseline Control Preparation: Prepare two electrolytes in an Argon-filled glovebox (H₂O < 0.1 ppm):
Control: 1.0 M LiPF₆ in EC:DEC (1:1 v/v).
Test: 1.0 M LiPF₆ + 2 wt% Li-5-Me-Ox in EC:DEC (1:1 v/v).
Internal Calibration: Add 5 mM Ferrocene (Fc) to a small aliquot of both electrolytes. The Fc/Fc⁺ redox couple acts as an absolute internal voltage reference to correct for pseudo-reference electrode drift.
Cell Assembly: Assemble CR2032 coin cells using a Platinum (Pt) working electrode and a Lithium metal counter/reference electrode. Causality: Pt is chosen because it is electrochemically inert and prevents lithium intercalation artifacts that occur with carbon-based electrodes.
Execution: Sweep the potential from Open Circuit Voltage (OCV) to 5.5 V at a slow scan rate of 0.1 mV/s.
Self-Validation Step: Subtract the baseline current of the Control cell from the Test cell. The true anodic limit of Li-5-Me-Ox is defined as the potential where the baseline-subtracted current density exceeds 10 µA/cm².
Protocol B: Cathodic SEI Formation via Cyclic Voltammetry (CV)
Objective: Map the decarboxylation and polymerization potentials.
Cell Assembly: Assemble CR2032 cells using a Copper (Cu) foil working electrode and a Lithium metal counter electrode. Causality: Cu mimics the standard anode current collector, allowing direct observation of SEI nucleation without the noise of graphite intercalation.
Execution: Cycle the cell between OCV and 0.01 V at 0.1 mV/s for three cycles.
Data Interpretation: Look for a distinct, irreversible cathodic peak around 1.4 V during the first cycle only. This represents the decarboxylation of the oxazole-2-carboxylate.
Self-Validation Step: If the peak disappears in cycles 2 and 3, the protocol validates that a passivating, electronically insulating SEI layer (Li₂CO₃ + poly-oxazole) has successfully formed, preventing further electrolyte degradation.
Fig 2. Self-validating workflow for benchmarking electrochemical stability limits.
Conclusion
For drug development professionals exploring Shono-type oxidative couplings[1] or battery scientists engineering next-generation electrolytes[3], Li-5-Me-Ox provides a highly tunable electrochemical profile. By leveraging its ~4.3 V anodic stability and its ~1.4 V cathodic decarboxylation mechanism, researchers can harness this molecule to form hybrid organic-inorganic interfaces without the environmental and toxicity drawbacks of fluorinated alternatives.
References
Title: Lithium carboxylate: Effectively suppressing hydrogen evolution by self-introducing CO2 in aqueous electrolyte
Source: Journal of Power Sources (xmu.edu.cn)
URL:2
Title: Bifunctional Lithium Carboxylate for Stabilizing Both Lithium-Metal Anode and High-Voltage Cathode in Ether Electrolyte
Source: ACS Applied Materials & Interfaces (nih.gov)
URL:3
Title: Electrosynthesis of 2-Substituted Benzoxazoles via Intramolecular Shono-Type Oxidative Coupling of Glycine Derivatives
Source: The Journal of Organic Chemistry (acs.org)
URL:1
Single-Crystal X-ray Diffraction Validation of Lithium 5-methyl-1,3-oxazole-2-carboxylate: A Comparative Analytical Guide
The structural validation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development. For light-metal organic salts such as Lithium 5-methyl-1,3-oxazole-2-ca...
Author: BenchChem Technical Support Team. Date: March 2026
The structural validation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development. For light-metal organic salts such as Lithium 5-methyl-1,3-oxazole-2-carboxylate , achieving unambiguous structural elucidation presents a unique analytical challenge. Because lithium cations are highly oxophilic and possess a small ionic radius, they frequently bridge multiple carboxylate groups to form complex one-, two-, or three-dimensional coordination networks rather than discrete monomeric units [1].
As a Senior Application Scientist, I have evaluated numerous analytical workflows for light-metal salts. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques like Powder X-ray Diffraction (PXRD), Solid-State Nuclear Magnetic Resonance (SSNMR), and Mass Spectrometry (MS), providing a field-proven, self-validating protocol for the structural confirmation of Lithium 5-methyl-1,3-oxazole-2-carboxylate.
The Analytical Challenge: Why Lithium Carboxylates Defy Standard Techniques
Lithium 5-methyl-1,3-oxazole-2-carboxylate consists of a small, electron-dense heterocyclic anion and a highly polarizing lithium cation. In the solid state, lithium typically adopts a tetrahedral or distorted tetrahedral geometry, coordinating with oxygen atoms from the carboxylate moiety, the oxazole ring, or adventitious solvent molecules (e.g., water or methanol) [2].
Standard analytical techniques often fail to capture this complexity:
Mass Spectrometry (MS): Only detects the monomeric mass of the 5-methyl-1,3-oxazole-2-carboxylate anion (m/z ~126) and the lithium cation. It completely destroys the solid-state coordination polymer architecture.
Solution NMR: Dissolving the salt breaks the intermolecular Li–O coordination bonds, yielding only the 1D
1
H and
13
C spectra of the isolated organic anion.
Powder X-ray Diffraction (PXRD): While excellent for confirming bulk phase purity, solving a low-symmetry, multi-component organic-inorganic network ab initio from powder data is computationally intensive and prone to ambiguity without a single-crystal reference model [3].
Therefore, SCXRD remains the gold standard [4]. It is the only technique capable of unambiguously determining the absolute configuration, the exact hydration/solvation state, and the precise Li–O bond distances (typically ranging from 1.87 Å to 1.98 Å in lithium carboxylates) [1].
Comparative Analysis of Analytical Techniques
To objectively evaluate the optimal strategy for structural validation, the following table summarizes the performance of SCXRD against alternative methodologies.
Analytical Technique
Primary Output
Strengths for Lithium Salts
Limitations
SCXRD
3D Atomic Coordinates
Unambiguous determination of Li–O coordination, hydration state, and 3D network topology.
Requires growth of a high-quality single crystal (typically >10 µm).
PXRD
Bulk Phase Fingerprint
Rapid confirmation of phase purity; detects polymorphs in bulk samples.
Cannot easily resolve atomic positions or absolute configuration without a prior structural model.
Solid-State NMR
Local Chemical Environment
7
Li and
13
C SSNMR can probe local symmetry and detect multiple crystallographically independent sites.
Cannot provide the extended 3D connectivity or precise bond lengths.
LC-MS
Molecular Weight
High sensitivity for confirming the chemical identity of the organic anion.
Provides zero information regarding the solid-state packing or metal coordination.
Experimental Methodology: A Self-Validating SCXRD Protocol
To ensure scientific integrity, the structural validation of Lithium 5-methyl-1,3-oxazole-2-carboxylate must follow a self-validating loop: the structure solved via SCXRD must mathematically generate a calculated powder pattern that perfectly matches the experimental PXRD of the bulk material.
Step 1: Crystal Growth via Vapor Diffusion
Causality: Lithium salts often precipitate rapidly as microcrystalline powders. Vapor diffusion slows the crystallization kinetics, allowing the thermodynamic formation of diffraction-quality single crystals.
Dissolve 50 mg of bulk Lithium 5-methyl-1,3-oxazole-2-carboxylate in a minimal volume of a good solvent (e.g., methanol) in a small inner vial.
Place the inner vial inside a larger outer vial containing an anti-solvent (e.g., acetonitrile or acetone).
Seal the outer vial and allow vapor equilibration at 4 °C for 3–7 days until block-like crystals form.
Step 2: Data Collection Parameters
Causality: Lithium and oxygen are light elements with low X-ray scattering power. Using a Copper (Cu) source rather than Molybdenum (Mo) maximizes the diffraction intensity.
Select a crystal with uniform morphology and mount it on a diffractometer (e.g., Rigaku XtaLAB Synergy or Bruker D8 Venture) equipped with a Cu K
α
microfocus source (
λ=1.54178
Å).
Cool the crystal to 100 K using a nitrogen cryostream. Reasoning: Cryogenic temperatures suppress atomic thermal vibrations (reducing thermal displacement parameters), which is critical for accurately locating the light Li
+
ion and any hydrogen-bonded solvent molecules.
Step 3: Structure Solution and Refinement
Integrate and scale the diffraction data, applying multi-scan absorption corrections.
Solve the structure using direct methods (e.g., SHELXT) to locate the heavy atoms (O, N, C).
Refine the structure using full-matrix least-squares on
F2
(SHELXL) [2]. The lithium ion will appear in the difference Fourier map. Refine all non-hydrogen atoms anisotropically.
Expected Crystallographic Data Presentation
Based on analogous lithium carboxylate frameworks [1][2], the successful SCXRD validation of Lithium 5-methyl-1,3-oxazole-2-carboxylate should yield parameters within the following expected ranges:
Crystallographic Parameter
Expected Range / Value for Lithium Carboxylates
Crystal System
Monoclinic or Triclinic
Space Group
P21/c
or
P1ˉ
(if achiral packing)
Temperature
100(2) K
Radiation
Cu K
α
(
λ=1.54178
Å)
Li–O Bond Distances
1.890 Å – 1.975 Å
Coordination Geometry
Distorted Tetrahedral (LiO
4
)
Final
R1
index
<0.05
(indicates a highly accurate model)
Structural Validation Workflow
The following diagram illustrates the logical progression from bulk synthesis to definitive 3D structural validation, highlighting the dependency on SCXRD for absolute confirmation.
Analytical workflow for the structural validation of lithium carboxylate salts.
Conclusion
For complex light-metal organic salts like Lithium 5-methyl-1,3-oxazole-2-carboxylate, relying solely on mass spectrometry or powder diffraction leaves critical structural questions unanswered. Single-crystal X-ray diffraction provides the definitive, self-validating proof of the 3D coordination network, precise Li–O bond lengths, and hydration states. By employing cryogenic data collection with a Cu K
α
source, researchers can confidently bridge the gap between molecular design and solid-state pharmaceutical performance.
References
Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals
Source: PubMed Central (PMC), National Institutes of Health
URL:[Link]
Photochemistry of framework-supported M(diimine)(CO)3X complexes in three-dimensional lithium carboxylate metal–organic frameworks
Source: Royal Society Publishing
URL:[Link]
Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization
Source: PubMed Central (PMC), National Institutes of Health
URL:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate
As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with actionable, self-validating protocols for handling Lithium(1+) ion 5-methyl-1,3-oxa...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with actionable, self-validating protocols for handling Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate .
Laboratory safety cannot rely on rote memorization of rules; it requires a deep understanding of chemical causality. This guide bridges the gap between basic safety data and field-proven operational workflows, ensuring that your handling, reaction setups, and disposal plans are both safe and scientifically rigorous.
Chemical Identity & Operational Context
Lithium(1+) ion 5-methyl-1,3-oxazole-2-carboxylate (CAS: 1803609-17-7 ) is a specialized heterocyclic building block frequently utilized in medicinal chemistry for introducing the 5-methyloxazole moiety into drug candidates[1].
Unlike its free acid counterpart, this lithium carboxylate salt exhibits unique physical and toxicological properties. While highly valuable for anhydrous cross-coupling and amidation workflows, its physical state (a fine, potentially hygroscopic powder) and chemical reactivity demand stringent handling protocols to mitigate exposure risks and maintain reagent integrity[2].
Mechanistic Hazard Profile
Understanding the "why" behind chemical hazards is critical for effective risk mitigation. According to its GHS classification, this compound presents multiple acute and localized risks that dictate our engineering controls[3].
Table 1: GHS Hazard Classifications and Mechanistic Consequences
Hazard Class
GHS Code
Signal Word
Clinical/Operational Consequence (Causality)
Acute Toxicity (Oral/Dermal/Inhalation)
H302, H312, H332
Warning
Systemic absorption can lead to lithium toxicity. The fine powder easily aerosolizes, making inhalation (H332) the primary operational risk during transfer[3].
Skin Irritation
H315
Warning
The basicity of the carboxylate salt causes localized pH shifts upon contact with epidermal moisture, leading to erythema[3].
Eye Irritation
H319 (Cat 2A)
Warning
Severe ocular irritation; potential for corneal abrasion from crystalline particulates[3].
STOT SE 3
H336
Warning
Inhalation of dust may cause central nervous system depression, dizziness, or drowsiness, impairing laboratory safety[3].
Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient without understanding why specific materials are chosen. The following matrix outlines the required protective gear and the chemical causality behind each selection.
Table 2: PPE Specifications and Mechanistic Justification
PPE Category
Specification
Mechanistic Justification
Hand Protection
Nitrile (min 0.11mm) or Butyl Rubber
Nitrile provides an excellent barrier against the dry solid. However, if dissolving the salt in highly permeating polar aprotic solvents (e.g., DMF, DMSO), you must upgrade to Butyl rubber, as these solvents rapidly carry dissolved lithium salts through standard nitrile[2].
Eye Protection
ANSI Z87.1 Chemical Goggles
Safety glasses leave gaps. Goggles form a complete seal around the eyes to prevent the ingress of aerosolized lithium salt dust (mitigating H319)[3].
Body Protection
Flame-Resistant Lab Coat
Protects against accidental ignition, a critical precaution if this building block is handled alongside pyrophoric organolithium reagents in downstream synthetic steps[2].
Respiratory
N95 / P100 Particulate Respirator
Mandatory only if engineering controls (fume hood) fail or during large-scale spill cleanup to block H332/H336 inhalation risks[3].
Experimental Protocol: Safe Handling and Reaction Setup
The following workflow is designed to prevent aerosolization, mitigate static charge, and ensure safe dissolution for downstream synthesis.
Caption: Experimental workflow for the safe handling of Lithium 5-methyl-1,3-oxazole-2-carboxylate.
Step-by-Step Methodology:
Step 1: Engineering Controls Verification
Action: Ensure the fume hood face velocity is calibrated between 80–100 feet per minute (fpm).
Causality: This specific velocity provides optimal containment of fine powders. Velocities exceeding 100 fpm create turbulent eddies that can blow the lightweight lithium salt out of the sash and into the operator's breathing zone.
Step 2: Static Mitigation
Action: Pass an anti-static ionizer over the weighing spatula and the anti-static weigh boat prior to transfer.
Causality: Lithium carboxylate salts are highly susceptible to triboelectric charging. Unmitigated static causes the powder to aggressively cling to vessel walls or aerosolize, leading to inaccurate stoichiometry and increasing the risk of inhalation exposure (H332)[3].
Step 3: Weighing and Transfer
Action: Transfer the solid using a smooth, non-porous spatula. Avoid dropping the powder from a height.
Causality: Minimizing kinetic energy during transfer prevents the generation of airborne particulates, directly mitigating the H319 (Eye Irritation) and H336 (STOT SE 3) hazards[3].
Step 4: Solvent Dissolution
Action: Under an inert atmosphere (if required for downstream synthesis), slowly introduce the reaction solvent (e.g., anhydrous THF or DMF) down the inner wall of the reaction flask.
Causality: Rapid solvent addition can quickly displace the air inside the flask, ejecting un-dissolved particulate matter into the environment. Furthermore, lithium carboxylates can exhibit exothermic dissolution in certain polar solvents; slow addition allows for controlled thermal dissipation[2].
Spill Response and Disposal Plan
Spill Response Protocol (Solid Particulates)
Action: Do NOT dry sweep. Cover the spill with damp, absorbent paper towels (using water or a compatible low-volatility solvent). Gently wipe the area, folding the towel inward to trap the particulates.
Causality: Dry sweeping aerosolizes the toxic dust. Wet-wiping suppresses dust generation, neutralizing the primary vector for inhalation toxicity and central nervous system depression (H336)[3].
Waste Segregation and Disposal Plan
Action: Segregate lithium carboxylate waste from strong mineral acids. Dispose of as hazardous toxic organic waste.
Causality: Introduction of strong acids will protonate the carboxylate, generating the free 5-methyl-1,3-oxazole-2-carboxylic acid[2]. This alters the solubility and toxicity profile of the waste stream, potentially leading to unexpected precipitation, exotherms, or outgassing in the waste carboy.